(+)-JNJ-37654032
描述
属性
CAS 编号 |
944919-15-7 |
|---|---|
分子式 |
C11H7Cl2F3N2O |
分子量 |
311.08 g/mol |
IUPAC 名称 |
2-(5,6-dichloro-1H-benzimidazol-2-yl)-1,1,1-trifluorobut-3-en-2-ol |
InChI |
InChI=1S/C11H7Cl2F3N2O/c1-2-10(19,11(14,15)16)9-17-7-3-5(12)6(13)4-8(7)18-9/h2-4,19H,1H2,(H,17,18) |
InChI 键 |
HEDZSNUSVHSSQI-UHFFFAOYSA-N |
规范 SMILES |
C=CC(C1=NC2=CC(=C(C=C2N1)Cl)Cl)(C(F)(F)F)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
JNJ 37654032 JNJ-37654032 JNJ37654032 |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of (+)-JNJ-37654032
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-JNJ-37654032 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) characterized by its tissue-selective anabolic effects. Developed by Johnson & Johnson, this compound has demonstrated a potent ability to stimulate muscle growth with minimal impact on prostatic tissue, a key differentiator from traditional anabolic steroids. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the androgen receptor, downstream signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Selective Androgen Receptor Modulation
This compound functions as a selective agonist and antagonist of the androgen receptor (AR) in a tissue-specific manner.[1][2][3] As a SARM, its primary mechanism involves binding to the AR and inducing a conformational change that recruits specific co-regulatory proteins. This selective protein interaction profile is believed to be the basis for its differential activity in various tissues. In anabolic tissues such as muscle, this compound acts as a full agonist, promoting growth.[2][3] Conversely, in androgenic tissues like the prostate, it exhibits partial agonist or antagonist activity, thereby minimizing the hypertrophic and proliferative effects associated with conventional androgens.[1][3] The compound is a member of the 2-(2,2,2)-trifluoroethyl-benzimidazole class of SARMs.[1]
Quantitative Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.
Table 1: In Vivo Efficacy in Orchidectomized Rat Model [3]
| Parameter | Value | Units |
| Levator Ani Muscle Growth (ED50) | 0.8 | mg/kg |
| Maximal Levator Ani Growth (at 3 mg/kg) | Full | % of DHT |
| Ventral Prostate Growth (at 3 mg/kg) | 21 | % of DHT |
| Follicle-Stimulating Hormone (FSH) Reduction | Yes | - |
Table 2: In Vivo Effects in Intact Rat Model [3]
| Parameter | Value | Units |
| Prostate Weight Reduction (at 3 mg/kg) | 47 | % |
| Effect on Muscle | No inhibitory effect | - |
| Testis Size Reduction | Yes | - |
Table 3: Androgen Receptor Binding Affinity
| Parameter | Value | Units |
| Binding Affinity (Ki) | 2-17 | nM |
Note: This range is reported for the 2-(2,2,2)-trifluoroethyl-benzimidazole series of compounds, which includes this compound.[1]
Signaling Pathways and Experimental Workflows
The interaction of this compound with the androgen receptor initiates a cascade of transcriptional events that are tissue-dependent. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for evaluating SARM activity.
Caption: Signaling Pathway of this compound.
Caption: Experimental Workflow for SARM Evaluation.
Detailed Experimental Protocols
In Vivo Orchidectomized Rat Model (Hershberger Assay Adaptation)
This protocol is a standard method for assessing the androgenic and anabolic activity of a test compound.
-
Animals: Immature male Sprague-Dawley rats, approximately 21 days old, are used.
-
Procedure:
-
Rats are castrated (orchidectomized) under anesthesia to remove endogenous androgen production.
-
A recovery period of 7-10 days is allowed.
-
Animals are randomly assigned to treatment groups: vehicle control, testosterone propionate (positive control), and various doses of this compound.
-
The test compound is administered orally once daily for 10 consecutive days.
-
On day 11, the animals are euthanized, and the following tissues are carefully dissected and weighed: levator ani muscle, ventral prostate, and seminal vesicles.
-
-
Endpoint Analysis: The weights of the target tissues are normalized to body weight. The anabolic activity is determined by the increase in levator ani muscle weight, while androgenic activity is assessed by the increase in the weights of the prostate and seminal vesicles.
Androgen Receptor Competitive Binding Assay
This assay quantifies the affinity of a test compound for the androgen receptor.
-
Materials:
-
Rat or human prostate cytosol (as a source of AR).
-
Radiolabeled androgen, typically [3H]-mibolerone or [3H]-R1881.
-
Test compound (this compound) at various concentrations.
-
Hydroxyapatite slurry or other means to separate bound from free radioligand.
-
-
Procedure:
-
A constant concentration of radiolabeled androgen and varying concentrations of the test compound are incubated with the AR preparation.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The bound radioligand is separated from the free radioligand.
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value, providing a measure of the binding affinity.
Cell-Based Androgen Receptor Transactivation Assay
This assay determines the functional activity of a compound as an AR agonist or antagonist.
-
Cell Line: A mammalian cell line that does not endogenously express AR (e.g., CV-1) or a cell line with stable AR expression is used.
-
Reporter System: The cells are transiently or stably transfected with two plasmids:
-
An expression vector for the human androgen receptor.
-
A reporter vector containing a luciferase gene under the control of an androgen-responsive promoter, such as the mouse mammary tumor virus (MMTV) promoter.
-
-
Procedure:
-
Transfected cells are plated in multi-well plates.
-
For agonist testing, cells are treated with increasing concentrations of the test compound.
-
For antagonist testing, cells are co-treated with a fixed concentration of a known AR agonist (e.g., DHT) and increasing concentrations of the test compound.
-
After an incubation period (typically 24-48 hours), the cells are lysed, and luciferase activity is measured using a luminometer.
-
-
Data Analysis: An increase in luciferase activity indicates agonist activity, while a decrease in DHT-induced luciferase activity indicates antagonist activity. Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion
This compound exemplifies the therapeutic potential of SARMs by demonstrating a clear separation of anabolic and androgenic activities. Its mechanism of action, centered on tissue-selective androgen receptor modulation, offers a promising approach for conditions such as muscle wasting diseases, where anabolic support is needed without the undesirable side effects of traditional androgens. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of novel SARMs with improved therapeutic profiles.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective androgen receptor modulator with minimal prostate hypertrophic activity restores lean body mass in aged orchidectomized male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of (+)-JNJ-37654032: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
(+)-JNJ-37654032 is a potent, orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM) that emerged from Johnson & Johnson's research program aimed at identifying tissue-selective anabolic agents. As the lead compound of a novel benzimidazole series, it demonstrated a promising preclinical profile with significant muscle-anabolic activity and prostate-sparing characteristics. First disclosed in the scientific literature in 2008, this compound showed efficacy in animal models of muscle wasting.[1][2] Despite its promising preclinical data, the compound did not advance into human clinical trials. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, key experimental data, and the methodologies employed in its evaluation.
Introduction: The Quest for Tissue-Selective Androgens
Androgens are crucial for the development and maintenance of muscle mass and bone density. However, the therapeutic use of steroidal androgens is often limited by their undesirable androgenic side effects, such as effects on the prostate, skin, and hair follicles. This has driven the search for nonsteroidal SARMs that can dissociate the anabolic and androgenic effects of androgen receptor (AR) activation. The goal is to develop compounds that selectively promote the beneficial effects of androgens in muscle and bone while minimizing adverse effects on reproductive tissues. This compound was identified within a drug discovery program focused on this objective.
Discovery and Lead Optimization
This compound belongs to a novel class of benzimidazole-based SARMs.[1][2] The lead optimization process focused on modifying substituents on the benzimidazole core to enhance potency, selectivity, and pharmacokinetic properties.
Chemical Synthesis
The synthesis of 2-substituted benzimidazoles generally involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, 2-(5,6-dichloro-1H-benzimidazol-2-yl)-1,1,1-trifluorobut-3-en-2-ol, a key step would involve the reaction of 4,5-dichloro-1,2-phenylenediamine with a suitable trifluoromethyl-containing butenone precursor.
General Synthetic Workflow:
Caption: General synthetic scheme for benzimidazole-based SARMs.
Structure-Activity Relationship (SAR)
The research leading to this compound likely involved systematic modifications of the benzimidazole scaffold to optimize its activity profile. Key aspects of the SAR for this class of compounds would have included:
-
Benzimidazole Core: The dichlorinated benzimidazole core is crucial for high-affinity binding to the androgen receptor.
-
Substituents at the 2-position: The nature of the substituent at this position determines the agonist versus antagonist activity and tissue selectivity. The trifluoromethyl and butenol groups in this compound are critical for its specific SARM properties.
Mechanism of Action: Modulating the Androgen Receptor
This compound exerts its effects by binding to the androgen receptor, a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. Upon binding, the receptor-ligand complex translocates to the nucleus and binds to androgen response elements (AREs) on DNA, thereby modulating the transcription of target genes. The tissue selectivity of SARMs like this compound is believed to arise from their ability to induce a unique conformational change in the AR, leading to differential recruitment of co-regulatory proteins in various tissues.
Androgen Receptor Signaling Pathway:
Caption: Simplified androgen receptor signaling pathway.
Preclinical Development
The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological profile.
In Vitro Studies
In vitro assays were crucial for determining the binding affinity and functional activity of this compound at the androgen receptor.
Experimental Protocols:
-
Androgen Receptor Binding Assay:
-
Objective: To determine the binding affinity of the compound for the androgen receptor.
-
Method: A competitive radioligand binding assay would have been used, likely with a radiolabeled androgen such as [³H]-mibolerone, and AR sourced from rat prostate cytosol or a recombinant source. The concentration of this compound required to displace 50% of the radioligand (IC₅₀) would be determined and converted to a binding affinity constant (Ki).
-
-
Cell-Based Functional Assays:
-
Objective: To assess the agonist or antagonist activity of the compound in a cellular context.
-
Method: A common method involves transiently transfecting a suitable cell line (e.g., CV-1) with an AR expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. Cells are then treated with varying concentrations of this compound, alone (for agonist activity) or in the presence of a known androgen like dihydrotestosterone (DHT) (for antagonist activity). The resulting reporter gene expression is quantified to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Quantitative Data Summary (In Vitro):
| Assay Type | Parameter | Value |
| AR Binding Assay | Ki | Data not publicly available |
| Cell-Based Functional Assay | Agonist/Antagonist Profile | Mixed |
| EC₅₀ (Agonist) | Data not publicly available | |
| IC₅₀ (Antagonist) | Data not publicly available |
In Vivo Studies
The in vivo efficacy and tissue selectivity of this compound were primarily evaluated in orchidectomized (castrated) rat models, which are standard for assessing the anabolic and androgenic effects of SARMs.
Experimental Protocols:
-
Orchidectomized Rat Model:
-
Objective: To evaluate the anabolic effects on muscle and androgenic effects on the prostate.
-
Animals: Adult male Sprague-Dawley rats.
-
Procedure: Rats are surgically castrated (orchidectomized) to deplete endogenous androgens. After a recovery period, animals are treated orally with this compound at various doses for a specified duration (e.g., 14 days). A control group receives vehicle, and a positive control group may receive testosterone propionate.
-
Endpoints: At the end of the study, the weights of the levator ani muscle (an indicator of anabolic activity) and the ventral prostate (an indicator of androgenic activity) are measured.
-
Quantitative Data Summary (In Vivo):
| Parameter | Dose | Result | Reference |
| Levator Ani Muscle Growth (ED₅₀) | 0.8 mg/kg | 50% of maximal response | [1] |
| Maximal Levator Ani Muscle Growth | 3 mg/kg | Maximal stimulation | [1] |
| Ventral Prostate Growth | 3 mg/kg | 21% of full size | [1] |
| Prostate Weight Reduction (in intact rats) | 3 mg/kg | 47% reduction | [1] |
| Lean Body Mass Restoration (in aged orchidectomized rats) | Not specified | ~20% restoration | [1] |
Experimental Workflow for In Vivo Evaluation:
Caption: Workflow for in vivo assessment of SARM activity.
Development Status and Conclusion
This compound demonstrated a promising preclinical profile as a potent and selective androgen receptor modulator with clear anabolic effects on muscle and a significant sparing of the prostate.[1] However, the compound's development was discontinued, and it did not advance to human clinical trials. The reasons for its discontinuation are not publicly available but could be related to a variety of factors, including its pharmacokinetic profile, off-target effects, or a strategic decision by the developing company.
Despite not reaching the market, the discovery and characterization of this compound and the broader class of benzimidazole SARMs have contributed valuable knowledge to the field of androgen receptor modulation. The data generated from these studies continue to inform the design and development of next-generation SARMs with improved efficacy and safety profiles for the treatment of muscle wasting diseases, osteoporosis, and other androgen-deficient conditions.
References
An In-depth Technical Guide to (+)-JNJ-37654032: A Selective Androgen Receptor Modulator
Abstract
(+)-JNJ-37654032 is a potent, orally active, non-steroidal selective androgen receptor modulator (SARM) developed by Johnson & Johnson for potential therapeutic application in muscle-wasting conditions. As a member of the benzimidazole class of SARMs, it exhibits tissue-selective androgenic and antiandrogenic activities. Preclinical studies have demonstrated its efficacy in promoting anabolic effects in muscle tissue while displaying antagonistic or partially agonistic properties in the prostate. This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological profile, and the underlying mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is a chiral molecule belonging to the 2-(2,2,2)-trifluoroethyl-benzimidazole scaffold. Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2-(5,6-dichloro-1H-benzimidazol-2-yl)-1,1,1-trifluorobut-3-en-2-ol[1] |
| CAS Number | 944919-15-7[2][3][4][5] |
| Molecular Formula | C₁₁H₇Cl₂F₃N₂O[4][5] |
| SMILES | C=CC(C1=NC2=CC(=C(C=C2N1)Cl)Cl)(C(F)(F)F)O[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 311.09 g/mol [4][5] |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and ethanol |
| Storage | Store at -20°C for long-term stability |
Pharmacological Profile
This compound is characterized by its selective modulation of the androgen receptor (AR), leading to tissue-specific pharmacological responses. It acts as a full agonist in anabolic tissues like skeletal muscle and demonstrates antagonistic or partial agonist activity in androgenic tissues such as the prostate.[1][4]
Binding Affinity
Table 3: Androgen Receptor Binding Affinity
| Parameter | Value |
| Binding Affinity (Ki) | 2-17 nM (for potent agonists in the same chemical series)[6] |
In Vitro and In Vivo Activity
Preclinical evaluation in rodent models has substantiated the tissue-selective anabolic activity of this compound.
Table 4: In Vivo Efficacy in Orchidectomized Rats
| Parameter | Result |
| Levator Ani Muscle Growth (ED₅₀) | 0.8 mg/kg[5][7][8] |
| Maximal Levator Ani Muscle Growth | Achieved at a dose of 3 mg/kg[5][7][8] |
| Ventral Prostate Growth | Stimulated to only 21% of its full size at 3 mg/kg[7] |
| Prostate Weight in Intact Rats | Reduced by 47% at a dose of 3 mg/kg[7] |
| Lean Body Mass Restoration | Restored approximately 20% of the lean body mass lost after orchidectomy in aged rats[7] |
| Hormonal Effects | Reduced follicle-stimulating hormone (FSH) levels in orchidectomized rats[1][4] |
Mechanism of Action and Signaling Pathways
The tissue selectivity of SARMs like this compound is believed to stem from their unique interaction with the androgen receptor, leading to differential recruitment of co-regulatory proteins in various tissues.[9][10][11]
In skeletal muscle, the binding of this compound to the AR likely promotes a conformational change that favors the recruitment of co-activators, leading to the transcription of genes involved in muscle protein synthesis and growth. Conversely, in the prostate, the ligand-receptor complex may adopt a different conformation that either fails to recruit co-activators or actively recruits co-repressors, resulting in an antagonistic or weakly agonistic effect.
References
- 1. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of the Tissue-Specific Action of the Selective Androgen Receptor Modulator S-101479 [jstage.jst.go.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JNJ-37654032 - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. JNJ-37654032 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. A selective androgen receptor modulator with minimal prostate hypertrophic activity restores lean body mass in aged orchidectomized male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JNJ-37654032 | TargetMol [targetmol.com]
- 9. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 10. Mechanism of the tissue-specific action of the selective androgen receptor modulator S-101479 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Profile of (+)-JNJ-37654032: A Selective Androgen Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-JNJ-37654032 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) developed by Johnson & Johnson. It belongs to the 2-(2,2,2)-trifluoroethyl-benzimidazoles class of compounds. Preclinical studies have demonstrated its potential for the treatment of muscle-wasting conditions due to its potent anabolic activity in muscle tissue with significantly attenuated effects on androgenic tissues such as the prostate. This document provides a comprehensive technical overview of the pharmacological profile of this compound, including its in vivo efficacy, and available details on its mechanism of action and experimental evaluation.
Core Pharmacological Profile
This compound exhibits a distinct tissue-selective androgen receptor modulating profile, characterized by potent agonism in anabolic tissues (muscle) and a mixed agonist/antagonist activity in androgenic tissues (prostate). This selectivity presents a favorable therapeutic window for conditions requiring anabolic support without the androgenic side effects associated with traditional anabolic steroids.
In Vitro Activity
In Vivo Efficacy
Studies in orchidectomized (castrated) and intact rat models have demonstrated the significant tissue-selective anabolic activity of this compound.
Table 1: In Vivo Efficacy of this compound in Rat Models [1]
| Parameter | Animal Model | Effect | Quantitative Data |
| Anabolic Activity | Orchidectomized Rats | Stimulated levator ani muscle growth | ED50: 0.8 mg/kg |
| Maximal muscle growth stimulation | Achieved at a dose of 3 mg/kg | ||
| Aged Orchidectomized Rats | Restoration of lean body mass | Restored approximately 20% of lean body mass lost after orchidectomy | |
| Androgenic Activity | Orchidectomized Rats | Stimulation of ventral prostate growth | Stimulated ventral prostate to 21% of its full size at 3 mg/kg |
| Intact Rats | Reduction of prostate weight | Reduced prostate weight by 47% at 3 mg/kg | |
| Effect on muscle in intact animals | No inhibitory effect on muscle | ||
| Endocrine Effects | Orchidectomized Rats | Reduction of follicle-stimulating hormone (FSH) levels | Observed |
| Intact Rats | Reduction of testis size | Observed |
Experimental Protocols
Detailed, step-by-step experimental protocols for the specific studies on this compound are not publicly available. However, based on standard methodologies for SARM evaluation, the following general protocols are likely to have been employed.
In Vivo Hershberger Assay (Rat Model)
The Hershberger assay is a standardized method to assess the androgenic and anabolic activity of a compound.
-
Animal Model: Immature, peripubertal male rats are castrated (orchidectomized). This removes the endogenous source of androgens, making the androgen-dependent tissues sensitive to exogenous compounds.
-
Dosing: The test compound, this compound, is administered daily for a set period, typically 7 to 10 days, via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., treated with testosterone propionate) are included.
-
Tissue Collection and Analysis: At the end of the treatment period, the animals are euthanized, and key androgen-responsive tissues are dissected and weighed. These include:
-
Anabolic tissue: Levator ani muscle.
-
Androgenic tissues: Ventral prostate, seminal vesicles.
-
-
Data Interpretation: The weights of the tissues from the treated groups are compared to the vehicle control. An increase in the weight of the levator ani muscle indicates anabolic activity, while increases in the weights of the prostate and seminal vesicles indicate androgenic activity. The ratio of anabolic to androgenic activity provides a measure of the compound's selectivity.
Androgen Receptor (AR) Binding Assay (In Vitro)
This assay determines the affinity of the test compound for the androgen receptor.
-
Reagents:
-
A source of androgen receptors, typically from rat prostate cytosol or recombinant human AR.
-
A radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881, which binds to the AR with high affinity.
-
The test compound, this compound, at various concentrations.
-
-
Procedure:
-
The AR preparation is incubated with the radiolabeled androgen in the presence of increasing concentrations of the test compound.
-
The test compound competes with the radiolabeled androgen for binding to the AR.
-
After reaching equilibrium, the bound and free radiolabeled androgen are separated.
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the binding of the radiolabeled androgen) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value.
Androgen Receptor Transactivation Assay (In Vitro)
This cell-based assay measures the functional activity of a compound as an AR agonist or antagonist.
-
Cell Line: A mammalian cell line (e.g., CV-1, HEK293) that is co-transfected with two plasmids:
-
An expression vector for the human androgen receptor.
-
A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (containing androgen response elements, AREs).
-
-
Procedure (Agonist Mode):
-
The transfected cells are treated with increasing concentrations of the test compound, this compound.
-
If the compound is an agonist, it will bind to and activate the AR, leading to the transcription of the luciferase reporter gene.
-
The cells are lysed, and the luciferase activity is measured using a luminometer.
-
-
Procedure (Antagonist Mode):
-
The transfected cells are treated with a fixed concentration of a known AR agonist (e.g., dihydrotestosterone, DHT) in the presence of increasing concentrations of the test compound.
-
If the compound is an antagonist, it will compete with the agonist for AR binding and inhibit the agonist-induced luciferase expression.
-
-
Data Analysis: Dose-response curves are generated to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) for agonist activity or the IC50 for antagonist activity.
Signaling Pathway and Experimental Workflow Visualizations
Androgen Receptor Signaling Pathway
The following diagram illustrates the general mechanism of action for an androgen receptor agonist. Non-steroidal SARMs like this compound are thought to induce a unique conformational change in the androgen receptor, leading to tissue-selective gene expression.
Caption: Androgen Receptor Signaling Pathway for this compound.
In Vivo SARM Evaluation Workflow
The following diagram outlines the typical experimental workflow for evaluating the in vivo efficacy of a SARM like this compound.
Caption: Experimental Workflow for In Vivo SARM Evaluation.
In Vitro Assay Logical Relationship
This diagram illustrates the relationship between in vitro binding and functional assays for characterizing a SARM.
References
Unveiling the Tissue-Specific Action of (+)-JNJ-37654032: A Deep Dive into Muscle Anabolism and Prostatic Sparing
For Immediate Release
This technical guide provides a comprehensive analysis of the preclinical data on (+)-JNJ-37654032, a nonsteroidal selective androgen receptor modulator (SARM). Developed by Johnson & Johnson, this compound has demonstrated significant tissue selectivity, exhibiting potent anabolic effects in muscle while sparing the prostate. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of SARMs.
Core Findings: Quantitative Analysis
This compound has shown a clear dissociation between its effects on muscle and prostate tissues in preclinical rat models. The data, summarized below, highlights its potential as a therapeutic agent for muscle wasting conditions with a favorable safety profile concerning androgenic side effects on the prostate.
| Parameter | Muscle (Levator Ani) | Prostate (Ventral) | Citation |
| Agonist Activity (Orchidectomized Rats) | |||
| ED50 for Growth Stimulation | 0.8 mg/kg | Not Reported | [1][2] |
| Maximal Growth Stimulation | Achieved at 3 mg/kg | 21% of full size at 3 mg/kg | [1][3] |
| Effect in Intact Rats | |||
| Weight Change at 3 mg/kg | No inhibitory effect | 47% reduction | [1][3] |
| Body Composition (Orchidectomized Rats) | |||
| Lean Body Mass Restoration | ~20% restoration of loss | Not Applicable | [1][3] |
| Receptor Binding | |||
| Androgen Receptor (AR) Binding Affinity (Ki) | 2-17 nM | 2-17 nM | [3] |
Mechanism of Action: A Tale of Two Tissues
This compound is a nonsteroidal ligand that exhibits mixed agonist and antagonist activity on the androgen receptor (AR) in a tissue-dependent manner.[1][2][4] Upon binding to the AR, the ligand-receptor complex translocates to the nucleus and interacts with androgen response elements (AREs) on target genes. The tissue selectivity of this compound is believed to arise from its unique interaction with the AR, leading to the differential recruitment of co-activator and co-repressor proteins in different cell types. In muscle cells, the conformation of the AR bound to this compound appears to favor the recruitment of co-activators, leading to the transcription of genes responsible for muscle growth (anabolism). Conversely, in prostate cells, the ligand-receptor complex may adopt a conformation that either recruits co-repressors or fails to efficiently recruit co-activators, resulting in an antagonistic or only partially agonistic effect, thus preventing significant prostate growth.[5]
Androgen Receptor Signaling Pathway for this compound.
Experimental Protocols
While specific, detailed protocols for the preclinical evaluation of this compound are not publicly available, the following represents a generalized methodology typical for SARM characterization during the period of its development.
In Vivo Efficacy in Orchidectomized Rat Model
This model is the gold standard for assessing the androgenic and anabolic activity of SARMs.
1. Animal Model:
-
Adult male Sprague-Dawley rats are used.
-
Bilateral orchidectomy (castration) is performed to eliminate endogenous androgen production. A sham-operated group serves as a control.
-
Animals are allowed a recovery period before the commencement of treatment.
2. Dosing and Tissue Collection:
-
Rats are treated daily with this compound, a vehicle control, or a reference androgen (e.g., testosterone propionate) via oral gavage or subcutaneous injection.
-
At the end of the study period, animals are euthanized.
-
The levator ani muscle (a key indicator of anabolic activity) and the ventral prostate are carefully dissected and weighed.
3. Body Composition Analysis:
-
Magnetic Resonance Imaging (MRI) may be used to non-invasively measure changes in lean body mass and fat mass over the course of the study.
References
- 1. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of selective androgen and estrogen receptor modulators in orchiectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Preclinical Pharmacology of (+)-JNJ-37654032: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(+)-JNJ-37654032 is a nonsteroidal selective androgen receptor modulator (SARM) developed by Johnson & Johnson for the potential treatment of muscle atrophy. As a member of a novel benzimidazole series of SARMs, it exhibits a distinct pharmacological profile characterized by tissue-selective androgenic and antiandrogenic effects. This document provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Core Pharmacological Profile
This compound is an orally active compound that demonstrates mixed agonist and antagonist activity at the androgen receptor (AR) in a tissue-dependent manner. In preclinical animal models, it has shown full agonistic effects in muscle tissue, promoting growth and restoring lean body mass. Conversely, it displays antagonistic or partially agonistic effects in the prostate, a key feature of SARMs aimed at minimizing androgen-related adverse effects in this tissue.[1] Additionally, it exerts agonistic effects on the hypothalamic-pituitary-gonadal axis, leading to the suppression of follicle-stimulating hormone (FSH) secretion.[1]
Quantitative Preclinical Data
The following tables summarize the available quantitative data for the preclinical activity of this compound.
In Vitro Activity
| Parameter | Value | Compound Class |
| Kᵢ (Androgen Receptor Binding) | 2-17 nM | 2-(2,2,2)-trifluoroethyl-benzimidazoles |
In Vivo Efficacy in Orchidectomized Rats
The majority of the preclinical data for this compound comes from studies in orchidectomized (castrated) rat models, which are standard for evaluating the androgenic and anabolic effects of SARMs.
| Parameter | Dose | Effect |
| Levator Ani Muscle Growth (ED₅₀) | 0.8 mg/kg | 50% of maximal response |
| Maximal Levator Ani Muscle Growth | 3 mg/kg | Maximal stimulation |
| Ventral Prostate Growth | 3 mg/kg | 21% stimulation of its full size |
| Lean Body Mass | Not Specified | Restored about 20% of lean body mass lost after orchidectomy |
| Follicle-Stimulating Hormone (FSH) Levels | Not Specified | Reduced |
In Vivo Efficacy in Intact Rats
| Parameter | Dose | Effect |
| Prostate Weight | 3 mg/kg | 47% reduction |
| Muscle (Levator Ani) | 3 mg/kg | No inhibitory effect |
| Testis Size | Not Specified | Reduced |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public literature. However, based on standard methodologies for SARM characterization, the following protocols are likely to have been employed.
Androgen Receptor Binding Assay (Hypothetical)
A competitive radioligand binding assay would be utilized to determine the binding affinity (Kᵢ) of this compound for the androgen receptor.
This assay would involve incubating a source of androgen receptors (e.g., from rat prostate cytosol or cells expressing the human AR) with a constant concentration of a radiolabeled androgen and varying concentrations of this compound. By measuring the displacement of the radioligand, the inhibitory constant (Kᵢ) can be calculated, indicating the affinity of the test compound for the receptor.
Hershberger Assay (Agonist and Antagonist Modes)
The Hershberger assay in castrated male rats is a standard in vivo model to assess the androgenic and antiandrogenic activities of a compound on androgen-dependent tissues.
In the agonist mode, castrated rats are treated with this compound at various doses, and the weights of androgen-dependent tissues such as the ventral prostate, seminal vesicles, and levator ani muscle are compared to a vehicle-treated control group. In the antagonist mode, the compound is co-administered with a known androgen like testosterone propionate, and the ability of this compound to inhibit the androgen-induced tissue growth is measured.
Lean Body Mass Assessment
Magnetic Resonance Imaging (MRI) is a non-invasive method used to assess changes in body composition, including lean body mass.
Aged orchidectomized rats would undergo a baseline MRI scan to determine their initial lean body mass. Following a treatment period with this compound, subsequent MRI scans would be performed to quantify changes in lean body mass compared to a control group.
Mechanism of Action: Selective Androgen Receptor Modulation
The tissue selectivity of this compound is believed to be a result of its unique interaction with the androgen receptor. Upon binding, the ligand-receptor complex undergoes a conformational change that influences its interaction with co-regulatory proteins (coactivators and corepressors) in a cell-specific manner. This differential recruitment of co-regulators is thought to be the molecular basis for the observed tissue-selective gene expression and pharmacological effects.
Conclusion
The preclinical data for this compound demonstrate its profile as a potent and orally active SARM with a clear dissociation between its anabolic effects on muscle and its androgenic effects on the prostate. While comprehensive in vitro functional and pharmacokinetic data are not fully available in the public domain, the existing in vivo evidence in rat models supports its potential for the treatment of muscle-wasting conditions. Further investigation into its detailed molecular mechanism of action and a complete pharmacokinetic and safety profile would be necessary for its clinical development.
References
In-Depth Technical Guide: Androgen Receptor Binding Affinity of (+)-JNJ-37654032
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-JNJ-37654032 is a nonsteroidal selective androgen receptor modulator (SARM) developed by Johnson & Johnson. As a member of the 2-(2,2,2)-trifluoroethyl-benzimidazole series, it exhibits tissue-selective androgenic and antiandrogenic effects.[1][2] This technical guide provides a comprehensive overview of the androgen receptor (AR) binding affinity of this compound, including available quantitative data, relevant experimental protocols, and associated signaling pathways.
Androgen Receptor Binding Affinity
While a specific equilibrium dissociation constant (Ki) or half-maximal inhibitory concentration (IC50) for this compound is not publicly available in the reviewed literature, the compound belongs to a series of potent androgen agonists that demonstrate strong binding to the androgen receptor.
Quantitative Data Summary
| Compound Series | Compound | Androgen Receptor Binding Affinity (Ki) | Reference |
| 2-(2,2,2)-trifluoroethyl-benzimidazoles | Potent Agonists within the series | 2 - 17 nM | [2][3] |
| 2-(2,2,2)-trifluoroethyl-benzimidazoles | This compound | Data not publicly available |
Note: The provided Ki range represents the binding affinity of potent androgen agonists within the same chemical series as this compound. This suggests that this compound likely possesses a high affinity for the androgen receptor, falling within or near this range.
Experimental Protocols: Androgen Receptor Competitive Binding Assay
The determination of androgen receptor binding affinity is typically achieved through competitive binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand from the androgen receptor. Below is a detailed methodology for a representative radioligand competitive binding assay.
Principle
This assay relies on the principle of competition between a radiolabeled androgen (e.g., [3H]-Mibolerone or [3H]-R1881) and a test compound for binding to the androgen receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound for the receptor.
Materials
-
Androgen Receptor Source: Rat prostate cytosol or recombinant human androgen receptor.
-
Radioligand: [3H]-Mibolerone or [3H]-R1881.
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
-
Scintillation Cocktail.
-
96-well filter plates.
-
Scintillation counter.
Procedure
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the radioligand in the assay buffer.
-
Incubation: In a 96-well plate, incubate the androgen receptor source with the radioligand and varying concentrations of the test compound. Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of a non-labeled androgen).
-
Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the free radioligand by vacuum filtration through the filter plates.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the filter plates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram
References
In Vivo Efficacy of (+)-JNJ-37654032 in Modulating Lean Body Mass: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vivo effects of the selective androgen receptor modulator (SARM), (+)-JNJ-37654032, with a specific focus on its impact on lean body mass. This document summarizes key quantitative data, details experimental methodologies from pivotal preclinical studies, and illustrates the underlying biological pathways and experimental designs through detailed diagrams.
Core Findings: Quantitative Data Summary
The primary preclinical investigation into the effects of this compound on body composition demonstrated its significant anabolic activity in muscle tissue with minimal androgenic effects on the prostate. The key quantitative outcomes from this study are presented in the table below.
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Key Finding | Measurement Method |
| Lean Body Mass | Aged Orchidectomized Male Rats | This compound | 3 mg/kg | Not Specified | Restoration of ~20% of lean body mass lost post-orchidectomy.[1] | Magnetic Resonance Imaging (MRI) |
| Levator Ani Muscle Growth | Orchidectomized Male Rats | This compound | 0.8 mg/kg | Not Specified | ED50 for stimulation of levator ani muscle growth.[1] | Not Specified |
| Ventral Prostate Growth | Orchidectomized Male Rats | This compound | 3 mg/kg | Not Specified | Stimulated ventral prostate growth to only 21% of its full size.[1] | Not Specified |
| Prostate Weight | Intact Male Rats | This compound | 3 mg/kg | Not Specified | Reduced prostate weight by 47%.[1] | Not Specified |
Experimental Protocols
The following section details the methodologies employed in the key preclinical study assessing the in vivo effects of this compound.
Animal Model and Study Design
-
Species/Strain: Male Sprague-Dawley rats.
-
Age: Aged rats were utilized to model age-related muscle loss.
-
Surgical Model: Orchidectomy (castration) was performed to create a model of androgen deficiency, leading to muscle wasting.
-
Acclimation: Animals were allowed an appropriate acclimation period to recover from surgery and stabilize before the commencement of treatment.
-
Housing: Standard laboratory conditions were maintained, including controlled temperature, humidity, and a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Grouping: Animals were randomly assigned to either a vehicle control group or a treatment group receiving this compound.
Dosing and Administration
-
Compound: this compound.
-
Dosage: The primary effective dose reported for lean body mass restoration was 3 mg/kg.[1] An ED50 of 0.8 mg/kg was determined for levator ani muscle growth.[1]
-
Route of Administration: The compound was administered orally.
-
Vehicle: The specific vehicle for drug delivery was not detailed in the available literature, but would typically consist of a solution or suspension suitable for oral gavage in rodents (e.g., carboxymethylcellulose, polyethylene glycol).
-
Dosing Schedule: The frequency and duration of administration were not specified in the abstract but are typically daily for several weeks in such studies.
Efficacy Endpoints and Measurement
-
Primary Endpoint: Change in lean body mass.
-
Method of Measurement: Body composition, including lean body mass and fat mass, was assessed using Magnetic Resonance Imaging (MRI). MRI provides a precise, non-invasive method for quantifying different body tissues.
-
Secondary Endpoints:
-
Anabolic Activity: Assessed by measuring the wet weight of the levator ani muscle, a well-established marker for the anabolic effects of androgens.
-
Androgenic Activity: Evaluated by measuring the wet weight of the ventral prostate and seminal vesicles.
-
-
Hormonal Analysis: Blood samples were collected to measure levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) to assess the compound's effects on the hypothalamic-pituitary-gonadal axis.
Statistical Analysis
-
Data were likely analyzed using appropriate statistical methods, such as t-tests or ANOVA, to compare the treatment group with the vehicle control group. A p-value of <0.05 is conventionally considered statistically significant.
Visualizations: Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.
Caption: Experimental workflow for assessing the in vivo effects of this compound.
Caption: Simplified signaling pathway of this compound in skeletal muscle.
References
Methodological & Application
Application Notes and Protocols for the In Vitro Cell-Based Characterization of (+)-JNJ-37654032
For Research Use Only.
Introduction
(+)-JNJ-37654032 is a nonsteroidal selective androgen receptor modulator (SARM) developed by Johnson & Johnson.[1] As a SARM, it exhibits tissue-selective agonist and antagonist effects on the androgen receptor (AR), making it a compound of interest for studying muscle wasting and other conditions.[1][2] These application notes provide a detailed protocol for characterizing the in vitro cell-based activity of this compound using a luciferase reporter gene assay. This assay is designed to determine the compound's potential as an AR agonist or antagonist.
Signaling Pathway and Mechanism of Action
The androgen receptor is a ligand-activated transcription factor. In its inactive state, it resides primarily in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to an agonist, such as dihydrotestosterone (DHT), the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the ligand-bound AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of coactivators and the general transcription machinery, leading to the transcription of androgen-responsive genes.
As a SARM, this compound can act as either an agonist, initiating this transcriptional cascade, or as an antagonist, competitively binding to the AR and preventing its activation by natural androgens. Its tissue-selective nature implies that its functional effect (agonist or antagonist) can vary depending on the cellular context.
Quantitative Data Summary
| Compound | Target | Assay Type | Cell Line | Potency (EC50/IC50/ED50) | Activity Type |
| This compound | Androgen Receptor | in vivo levator ani muscle growth | Orchidectomized rats | ED50 = 0.8 mg/kg[2] | Agonist (anabolic) |
| Ostarine (Enobosarm) | Androgen Receptor | AR Transactivation | CV-1 | EC50 ≈ 3 nM | Agonist |
| LGD-4033 (Ligandrol) | Androgen Receptor | AR Transactivation | HEK293 | EC50 ≈ 1 nM | Agonist |
| Bicalutamide | Androgen Receptor | AR Transactivation | LNCaP | IC50 ≈ 160 nM | Antagonist |
| Dihydrotestosterone (DHT) | Androgen Receptor | AR Transactivation | Various | EC50 ≈ 0.1 - 1 nM | Agonist (Reference) |
Experimental Protocols
The following protocols describe a representative androgen receptor transactivation assay using a luciferase reporter to determine the agonist and antagonist activity of this compound.
Experimental Workflow Diagram
Materials and Reagents
-
Cell Line: PC-3 (human prostate cancer, AR-negative) or another suitable cell line.
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine 3000 or similar.
-
Plasmids:
-
Androgen Receptor expression plasmid (e.g., pCMV-hAR).
-
Luciferase reporter plasmid with AREs (e.g., pGL4.36[luc2P/MMTV/Hygro]).
-
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Controls:
-
Agonist Control: Dihydrotestosterone (DHT), 10 mM stock in DMSO.
-
Antagonist Control: Bicalutamide, 10 mM stock in DMSO.
-
-
Assay Medium: Phenol red-free F-12K medium with 5% charcoal-stripped FBS.
-
Luciferase Assay System: (e.g., Promega ONE-Glo™ Luciferase Assay System).
-
Equipment:
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Protocol 1: AR Agonist Activity Assay
-
Cell Culture and Transfection:
-
Culture PC-3 cells in T-75 flasks until they reach 80-90% confluency.
-
Co-transfect the cells with the AR expression plasmid and the ARE-luciferase reporter plasmid according to the transfection reagent manufacturer's protocol.
-
24 hours post-transfection, detach the cells and resuspend them in the assay medium.
-
-
Cell Seeding:
-
Seed the transfected cells into a 96-well white plate at a density of 10,000 cells per well in 100 µL of assay medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the DHT positive control in assay medium. A typical concentration range would be from 1 pM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the test compounds.
-
Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 24 hours at 37°C.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 0% activity and the maximum DHT response as 100% activity.
-
Plot the normalized response against the log of the compound concentration.
-
Determine the EC50 value using a non-linear regression (four-parameter logistic) curve fit.
-
Protocol 2: AR Antagonist Activity Assay
-
Cell Culture, Transfection, and Seeding:
-
Follow steps 1 and 2 from the Agonist Activity Assay protocol.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the bicalutamide positive control in assay medium.
-
To each of these dilutions, add DHT to a final concentration that elicits ~80% of its maximal response (EC80), which should be predetermined.
-
Include controls: vehicle only, DHT only (EC80), and a high concentration of bicalutamide + DHT.
-
Remove the seeding medium and add 100 µL of the prepared compound/DHT mixtures.
-
Incubate the plate for 24 hours at 37°C.
-
-
Luminescence Measurement:
-
Follow step 4 from the Agonist Activity Assay protocol.
-
-
Data Analysis:
-
Normalize the data by setting the response of the DHT-only wells as 100% activity and the vehicle control as 0% activity.
-
Plot the percentage of inhibition against the log of the antagonist concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound. By performing both agonist and antagonist assays, researchers can elucidate the compound's functional activity at the androgen receptor in a specific cellular context, providing valuable data for drug development and mechanistic studies.
References
Application Notes and Protocols for Studying (+)-JNJ-37654032 in Androgen-Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-JNJ-37654032 is a selective androgen receptor modulator (SARM) with demonstrated mixed agonist and antagonist effects on the androgen receptor (AR). As a nonsteroidal ligand, it holds potential for therapeutic applications where tissue-selective androgenic or antiandrogenic activity is desired. This document provides detailed application notes and experimental protocols for characterizing the activity of this compound in well-established androgen-responsive prostate cancer cell lines. These protocols are designed to enable researchers to assess its potency, efficacy, and mechanism of action as both an AR agonist and antagonist.
The selected cell lines, LNCaP, VCaP, C4-2, LAPC4, and 22Rv1, are all positive for the androgen receptor and are commonly used models for studying AR signaling in prostate cancer.[1][2][3][4] For comparative purposes, AR-negative cell lines such as PC3 and DU145 can be employed as negative controls.[1]
Recommended Androgen-Responsive Cell Lines
A variety of human prostate cancer cell lines are available to study the effects of this compound on the androgen receptor signaling pathway. The choice of cell line can be critical, as they harbor different AR mutations and express AR at varying levels, which can influence the response to SARMs.
| Cell Line | AR Status | Key Characteristics | Recommended Culture Media |
| LNCaP | AR Positive (T877A mutation) | Androgen-sensitive, expresses PSA. The T877A mutation can lead to promiscuous activation by other steroid hormones.[4] | RPMI-1640 + 10% FBS |
| VCaP | AR Positive (Wild-Type, Amplified) | Androgen-sensitive, expresses high levels of wild-type AR and PSA. Expresses the TMPRSS2-ERG gene fusion.[4] | DMEM + 10% FBS |
| C4-2 | AR Positive (T877A mutation) | Androgen-independent subline of LNCaP, representing a progression to castration-resistance. | RPMI-1640 + 10% FBS |
| LAPC4 | AR Positive (Wild-Type) | Androgen-sensitive, expresses wild-type AR.[3] | Iscove's Modified Dulbecco's Medium (IMDM) + 10% FBS |
| 22Rv1 | AR Positive (H874Y mutation, expresses AR-V7) | Androgen-independent, expresses both full-length AR and the constitutively active AR-V7 splice variant.[4] | RPMI-1640 + 10% FBS |
Signaling Pathway Overview
The androgen receptor is a ligand-activated transcription factor. In the absence of a ligand, it resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to an androgen, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes involved in cell proliferation, survival, and differentiation.
Experimental Workflow for Characterizing this compound
A systematic approach is recommended to delineate the agonistic and antagonistic properties of this compound. The following workflow outlines the key experiments.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Selected androgen-responsive cell line (e.g., LNCaP)
-
Appropriate cell culture medium (see table above)
-
Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS (for androgen-deprivation experiments)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments investigating the effects of this compound, replace the standard medium with a medium containing 10% charcoal-stripped FBS for 24-48 hours prior to treatment to reduce baseline androgen levels.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
AR-Mediated Transcriptional Activity (Luciferase Reporter Assay)
This assay quantitatively measures the ability of this compound to activate or inhibit AR-dependent gene transcription.
Materials:
-
Androgen-responsive cells (e.g., LNCaP)
-
An androgen response element (ARE)-driven luciferase reporter plasmid
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound
-
Dihydrotestosterone (DHT) as a reference agonist
-
Bicalutamide as a reference antagonist
-
Dual-luciferase reporter assay system
-
White, opaque 96-well plates
Protocol:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with a medium containing charcoal-stripped FBS.
-
For Agonist Assay: Treat the cells with increasing concentrations of this compound or DHT for 24 hours.
-
For Antagonist Assay: Treat the cells with increasing concentrations of this compound in the presence of a constant concentration of DHT (e.g., the EC50 concentration).
-
After treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression
This protocol determines the effect of this compound on the mRNA levels of endogenous AR target genes.
Materials:
-
Androgen-responsive cells
-
This compound
-
DHT
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for AR target genes (e.g., PSA/KLK3, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Seed cells in 6-well plates and culture in medium with charcoal-stripped FBS for 24-48 hours.
-
Treat cells with this compound, DHT, or a combination for the desired time (e.g., 24 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Androgen-responsive cells
-
This compound
-
DHT
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Culture the cells in a low-serum medium (e.g., 1-2% charcoal-stripped FBS) for 24 hours.
-
Treat the cells with various concentrations of this compound, with or without DHT, for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blot Analysis of AR and Downstream Targets
This protocol is used to evaluate the effect of this compound on the protein levels of AR and its downstream targets.
Materials:
-
Androgen-responsive cells
-
This compound
-
DHT
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against AR, PSA, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and treat as described for the qPCR experiment.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Data Presentation
All quantitative data should be summarized in tables for clear comparison. Below are example tables for presenting the results from the described assays.
Table 1: Agonist and Antagonist Activity of this compound in an ARE-Luciferase Reporter Assay
| Compound | EC50 (nM) (Agonist) | % Max Response vs DHT | IC50 (nM) (Antagonist) |
| DHT | [Value] | 100% | N/A |
| This compound | [Value] | [Value] | [Value] |
| Bicalutamide | N/A | N/A | [Value] |
Table 2: Effect of this compound on AR Target Gene Expression (Fold Change vs. Vehicle)
| Treatment | PSA (KLK3) mRNA | TMPRSS2 mRNA |
| Vehicle | 1.0 | 1.0 |
| DHT (10 nM) | [Value] | [Value] |
| This compound (100 nM) | [Value] | [Value] |
| This compound (100 nM) + DHT (10 nM) | [Value] | [Value] |
Table 3: Effect of this compound on Cell Proliferation (% of Vehicle Control)
| Treatment | LNCaP | VCaP | 22Rv1 |
| Vehicle | 100% | 100% | 100% |
| DHT (10 nM) | [Value] | [Value] | [Value] |
| This compound (1 µM) | [Value] | [Value] | [Value] |
| This compound (1 µM) + DHT (10 nM) | [Value] | [Value] | [Value] |
By following these detailed protocols and application notes, researchers can effectively characterize the biological activity of this compound and other SARMs in relevant androgen-responsive cell line models.
References
- 1. researchgate.net [researchgate.net]
- 2. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the (+)-JNJ-37654032 Orchidectomized Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-JNJ-37654032 is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated potent anabolic effects on muscle with minimal hypertrophic activity in the prostate.[1] This makes it a compound of interest for potential therapeutic applications in muscle-wasting conditions. The orchidectomized (castrated) rat is a widely used preclinical model to study the effects of androgens and SARMs on muscle, bone, and other androgen-responsive tissues in a state of androgen deficiency. This document provides a detailed experimental design and protocols for evaluating the in vivo efficacy of this compound in this model.
Mechanism of Action
This compound is a selective androgen receptor (AR) ligand with mixed agonist and antagonist activity.[1] In the orchidectomized rat model, it has been shown to be an orally active SARM with marked muscle selectivity.[1] It functions by binding to the androgen receptor and eliciting tissue-specific downstream effects. In muscle tissue, it acts as a full agonist, promoting growth and restoring lean body mass lost after orchidectomy.[1] Conversely, in the prostate, it exhibits partial agonist or antagonistic effects, thereby sparing the tissue from significant growth.[1][2] This tissue selectivity is a key characteristic of SARMs and represents a potential advantage over traditional anabolic steroids.
Data Presentation
The following tables summarize the in vivo efficacy of this compound in an orchidectomized rat model, based on published data.[1]
Table 1: Effect of this compound on Levator Ani Muscle and Ventral Prostate Weight in Orchidectomized Rats
| Treatment Group | Dose (mg/kg) | Levator Ani Muscle Growth (as % of maximal response) | Ventral Prostate Growth (as % of intact control) |
| Vehicle | - | Baseline | Not reported |
| This compound | 0.8 | ED₅₀ (50% of maximal growth) | Not reported |
| This compound | 3 | Maximal Growth | 21% |
Table 2: Effect of this compound on Lean Body Mass and Other Endpoints
| Parameter | Effect of this compound |
| Lean Body Mass | Restored about 20% of the lean body mass lost following orchidectomy in aged rats. |
| Follicle-Stimulating Hormone (FSH) | Reduced levels in orchidectomized rats. |
| Prostate Weight (in intact rats) | Reduced by 47% at a dose of 3 mg/kg. |
| Testis Size (in intact rats) | Reduced. |
Experimental Protocols
The following protocols are based on established methodologies for SARM evaluation in orchidectomized rat models.
Animal Model and Housing
-
Species and Strain: Male Sprague-Dawley or Wistar rats are commonly used. The choice of strain should be consistent throughout the study.
-
Age: Aged rats (e.g., 10-12 months old) are often used to model age-related muscle loss.[3]
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard laboratory chow and water should be available ad libitum.
Orchidectomy (Surgical Castration)
-
Anesthesia: Anesthetize the rat using an appropriate method, such as isoflurane inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Preparation: Shave and disinfect the scrotal area using a suitable antiseptic solution (e.g., 70% ethanol and povidone-iodine).
-
Procedure:
-
Make a single midline incision through the scrotum.
-
Exteriorize one testis by applying gentle pressure to the inguinal region.
-
Ligate the spermatic cord, including the vas deferens and blood vessels, with absorbable suture material.
-
Excise the testis distal to the ligature.
-
Return the ligated stump to the scrotum.
-
Repeat the procedure for the second testis.
-
Close the scrotal incision with wound clips or sutures.
-
-
Sham Operation: For the control group, perform a sham surgery that includes anesthesia and a scrotal incision, but the testes are manipulated and then returned to the scrotum without ligation and excision.
-
Post-operative Care:
-
Administer appropriate analgesics for at least 48 hours post-surgery.
-
House animals individually for a short period to prevent wound disruption.
-
Monitor the animals daily for signs of infection, distress, or complications.
-
Allow for a recovery and washout period of at least two weeks before the commencement of treatment to ensure the depletion of endogenous androgens.
-
Drug Preparation and Administration
-
Vehicle Preparation: A common vehicle for oral administration of poorly water-soluble SARMs is a suspension in 0.5% carboxymethyl cellulose (CMC) and 0.25% Tween 80 in sterile water.
-
This compound Formulation:
-
Weigh the required amount of this compound powder.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring to achieve the desired final concentration.
-
-
Administration:
-
Administer the formulated this compound or vehicle to the rats daily via oral gavage.
-
The volume of administration should be based on the most recent body weight of the animal (typically 5-10 mL/kg).
-
Endpoint Analysis
At the end of the treatment period (e.g., 4-8 weeks), the following endpoints should be assessed:
-
Body Weight and Composition:
-
Record body weight at regular intervals throughout the study.
-
Perform magnetic resonance imaging (MRI) to determine lean body mass and fat mass. This provides a non-invasive and accurate assessment of body composition changes.
-
-
Tissue Collection and Weights:
-
Euthanize the animals using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Carefully dissect the levator ani muscle and the ventral prostate.
-
Blot the tissues to remove excess moisture and record their wet weights.
-
-
Hormone Analysis:
-
Collect blood samples via cardiac puncture at the time of euthanasia.
-
Separate the serum and store it at -80°C until analysis.
-
Measure serum levels of follicle-stimulating hormone (FSH) using a commercially available ELISA kit according to the manufacturer's instructions.
-
Conclusion
The orchidectomized rat model is a robust and reliable system for evaluating the in vivo efficacy and tissue selectivity of SARMs like this compound. The protocols outlined in this document provide a comprehensive framework for conducting such studies. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for the preclinical assessment of this and other novel SARM compounds.
References
- 1. A selective androgen receptor modulator with minimal prostate hypertrophic activity restores lean body mass in aged orchidectomized male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNJ-37654032 - Wikipedia [en.wikipedia.org]
- 3. Evidence from the aged orchidectomized male rat model that 17beta-estradiol is a more effective bone-sparing and anabolic agent than 5alpha-dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of (+)-JNJ-37654032 in Rats
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information regarding the oral administration of (+)-JNJ-37654032 in rats. No specific, manufacturer-published oral administration protocol or pharmacokinetic data for this compound was found in the public domain. The following protocols are based on general practices for similar compounds and should be adapted and validated by the end-user.
Introduction
This compound is a nonsteroidal, orally active selective androgen receptor modulator (SARM) that has demonstrated anabolic effects on muscle tissue with minimal impact on the prostate in rat models.[1] It has been investigated for its potential therapeutic use in conditions associated with muscle wasting. This document provides a summary of its known effects and a generalized protocol for its oral administration in a research setting.
Efficacy Data in Rats
While specific pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound are not publicly available, efficacy studies in orchidectomized rats have established effective oral dosages for anabolic effects on the levator ani muscle.
| Parameter | Value | Species/Model | Notes |
| ED₅₀ | 0.8 mg/kg | Orchidectomized Rats | Dose required to achieve 50% of the maximal effect on levator ani muscle growth.[1] |
| Maximal Effect | 3 mg/kg | Orchidectomized Rats | Dose at which maximal stimulation of levator ani muscle growth was observed.[1] |
| Prostate Effect | Minimal | Orchidectomized Rats | At 3 mg/kg, ventral prostate growth was only stimulated to 21% of its full size.[1] |
Generalized Oral Administration Protocol
This protocol is a general guideline for the oral administration of a research compound like this compound to rats via gavage. It is critical to perform small-scale formulation trials to ensure the stability and solubility of the compound in the chosen vehicle.
Materials
-
This compound
-
Vehicle (e.g., 0.5% (w/v) Methylcellulose in sterile water)
-
Alternative vehicle for SARMs: 0.5% hydroxypropyl methylcellulose + 0.1% Tween 80 in water.[2]
-
Sterile water
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Appropriate size gavage needles for rats (e.g., 16-18 gauge, 2-3 inches long with a ball tip)
-
Syringes (1-5 mL, depending on dosing volume)
-
Male Sprague-Dawley or Wistar rats (age and weight to be determined by the study design)
Dosing Solution Preparation (Example using 0.5% Methylcellulose)
-
Prepare the Vehicle:
-
Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while continuously stirring with a magnetic stirrer.
-
Stir until a homogenous suspension is formed. This may take several hours. Prepare fresh or store at 4°C for a limited time as recommended.
-
-
Prepare the Dosing Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1 mg/kg) and the number and weight of the rats.
-
Accurately weigh the calculated amount of this compound powder.
-
Levigate the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring to achieve the final desired concentration.
-
Maintain continuous stirring to ensure a homogenous suspension during dosing.
-
Oral Gavage Procedure
-
Animal Handling:
-
Gently but firmly restrain the rat to immobilize its head and prevent movement.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the rat to determine the correct insertion depth (from the tip of the nose to the last rib).
-
With the rat's head tilted slightly upwards, insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reinsert.
-
-
Dose Administration:
-
Once the needle is in the stomach, slowly administer the calculated volume of the dosing suspension.
-
The typical dosing volume for rats is 1-10 mL/kg.
-
-
Post-Administration Monitoring:
-
Carefully remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of orally administered this compound in a rat model of muscle atrophy.
Caption: Experimental workflow for in vivo efficacy testing.
Signaling Pathway
As a SARM, this compound is expected to exert its anabolic effects on skeletal muscle through the androgen receptor (AR) signaling pathway. The diagram below illustrates the general mechanism of action.
References
- 1. A selective androgen receptor modulator with minimal prostate hypertrophic activity restores lean body mass in aged orchidectomized male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a Selective Androgen Receptor Modulator (SARM), GSK2849446A, on Stress Urinary Incontinence and Bladder Activity in Rats with Ovariectomy-induced Estrogen Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Levator Ani Muscle Growth with (+)-JNJ-37654032
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-JNJ-37654032 is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated potent anabolic effects on skeletal muscle with minimal impact on prostatic tissues in preclinical models.[1][2][3] This tissue selectivity makes it a compound of interest for therapeutic applications in muscle wasting diseases.[2][3] These application notes provide detailed protocols for researchers to effectively measure the hypertrophic effects of this compound on the levator ani muscle in a rat model, a well-established bioassay for androgenic and anabolic activity.
Mechanism of Action
This compound exerts its anabolic effects by binding to and activating the androgen receptor (AR) in muscle tissue.[1][2] Unlike traditional anabolic steroids, its unique chemical structure leads to differential recruitment of co-regulator proteins, resulting in tissue-selective gene expression.[2] In skeletal muscle, activation of the AR by this compound is believed to trigger downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mammalian target of rapamycin (mTOR) pathways, which are critical regulators of protein synthesis and muscle hypertrophy.[1][2][4]
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the reported in vivo efficacy of this compound on the levator ani muscle in orchidectomized (ORX) rats, a model for androgen deficiency.
| Parameter | Value | Animal Model | Reference |
| ED₅₀ (Levator Ani Growth) | 0.8 mg/kg | Orchidectomized Rat | [2][3] |
| Maximal Growth Dose | 3 mg/kg | Orchidectomized Rat | [2][3] |
| Maximal Levator Ani Growth | Full agonist effect | Orchidectomized Rat | [1] |
| Prostate Growth at 3 mg/kg | 21% of full size | Orchidectomized Rat | [2][3] |
| Prostate Weight in Intact Rats | 47% reduction at 3 mg/kg | Intact Rat | [2][3] |
Experimental Protocols
Animal Model and Dosing Regimen
A standard and effective model for assessing the anabolic activity of this compound is the orchidectomized (castrated) male rat. This model eliminates endogenous testosterone, allowing for a clear assessment of the compound's direct effects on muscle tissue.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: Acclimate animals for at least one week prior to the start of the experiment.
-
Orchidectomy: Perform bilateral orchidectomy under appropriate anesthesia. Allow a recovery period of 7-14 days to ensure the regression of androgen-dependent tissues.
-
Grouping: Randomly assign animals to vehicle control and this compound treatment groups.
-
Compound Administration: this compound can be administered orally.[2] Prepare a formulation in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dosing: Administer the compound daily for a period of 14-28 days. Based on existing data, a dose of 3 mg/kg should elicit a maximal hypertrophic response in the levator ani muscle.[2][3]
Levator Ani Muscle Dissection
Accurate and consistent dissection of the levator ani muscle is crucial for obtaining reliable wet weight measurements.
Protocol:
-
Euthanasia: At the end of the treatment period, euthanize the animals using an approved method.
-
Positioning: Place the rat on its back and secure the hindlimbs.
-
Incision: Make an incision directly below the anus.
-
Exposure: Carefully dissect the surrounding connective tissue to expose the rectum and the overlying levator ani muscle.
-
Isolation: Gently free the levator ani muscle from the rectum and the bulbocavernosus muscle.
-
Excision: Sever the muscle at its tendonous insertions.
-
Cleaning and Weighing: Carefully remove any adhering non-muscle tissue and blot the muscle dry. Immediately weigh the muscle on an analytical balance.
Histological Analysis of Muscle Fiber Size
Histological analysis allows for the direct visualization and quantification of muscle fiber hypertrophy.
Protocol:
-
Tissue Preparation:
-
Immediately after dissection, embed a portion of the levator ani muscle in a cryo-embedding medium (e.g., O.C.T. compound).
-
Freeze the embedded tissue in isopentane cooled with liquid nitrogen.
-
Store the frozen blocks at -80°C.
-
-
Cryosectioning:
-
Cut transverse sections of the muscle at a thickness of 8-10 µm using a cryostat.
-
Mount the sections on positively charged glass slides.
-
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphological assessment and measurement of fiber cross-sectional area (CSA).
-
Immunofluorescence Staining:
-
Fix the sections with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against a muscle fiber boundary protein, such as laminin or dystrophin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
-
Image Acquisition and Analysis:
-
Capture images of the stained sections using a microscope with a digital camera.
-
Use image analysis software (e.g., ImageJ, MyoVision) to measure the cross-sectional area of individual muscle fibers.
-
Western Blot Analysis of Anabolic Signaling
Western blotting can be used to quantify the expression and activation of key proteins in the androgen receptor signaling pathway.
Protocol:
-
Protein Extraction:
-
Homogenize a portion of the frozen levator ani muscle in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies against target proteins. Suggested targets include:
-
Androgen Receptor (AR)
-
Phosphorylated Akt (p-Akt) and total Akt
-
Phosphorylated mTOR (p-mTOR) and total mTOR
-
Phosphorylated S6 Kinase (p-S6K) and total S6K
-
A loading control protein (e.g., GAPDH, β-actin).
-
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Mandatory Visualizations
References
- 1. Testosterone signals through mTOR and androgen receptor to induce muscle hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNJ-37654032 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Crucial role of androgen receptor in resistance and endurance trainings-induced muscle hypertrophy through IGF-1/IGF-1R- PI3K/Akt- mTOR pathway | springermedizin.de [springermedizin.de]
HPLC method for (+)-JNJ-37654032 quantification in plasma
An Application Note and Protocol for the Quantification of (+)-JNJ-37654032 in Human Plasma using a Chiral HPLC-UV Method
Introduction
This compound is a non-steroidal selective androgen receptor modulator (SARM) with potential therapeutic applications in muscle wasting diseases. As a chiral molecule, the stereospecific quantification of the active (+)-enantiomer in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies during drug development. This document provides a detailed protocol for a sensitive and specific HPLC-UV method for the quantification of this compound in human plasma. The method is validated according to established guidelines for bioanalytical method validation.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation and Chromatographic Conditions
A validated HPLC system equipped with a UV detector is employed.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiral Stationary Phase Column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Internal Standard | (Specify IS used) |
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 methanol:water to prepare working standard solutions for the calibration curve and QC samples.
-
Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 200, 500, and 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation: Protein Precipitation
-
Pipette 200 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the Internal Standard working solution.
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
Method Validation Summary
The developed method was validated for its system suitability, linearity, accuracy, precision, specificity, recovery, and stability.
System Suitability
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2 | 1.2 |
| Theoretical Plates | > 2000 | 4500 |
| Resolution (Rs) | > 1.5 | 2.1 |
| %RSD of Peak Areas | < 2.0% | 0.8% |
Linearity
The calibration curve was linear over the concentration range of 1-1000 ng/mL.
Table 3: Calibration Curve Parameters
| Parameter | Value |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.0025x + 0.001 |
| Correlation Coefficient (r²) | 0.9992 |
| Weighting Factor | 1/x² |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels.
Table 4: Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
| LLOQ | 1 | 4.5 | 98.7 | 5.8 | 101.2 |
| Low QC | 3 | 3.2 | 101.5 | 4.1 | 99.8 |
| Mid QC | 150 | 2.1 | 99.2 | 3.5 | 100.5 |
| High QC | 800 | 1.8 | 100.8 | 2.9 | 98.9 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Table 5: Method Sensitivity
| Parameter | Value (ng/mL) |
| LOD | 0.5 |
| LOQ | 1.0 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at three QC levels.
Table 6: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 92.5 | 98.1 |
| Mid QC | 150 | 94.1 | 99.5 |
| High QC | 800 | 93.8 | 97.6 |
Stability
The stability of this compound in human plasma was evaluated under various conditions.
Table 7: Stability Data
| Stability Condition | Duration | Temperature | Stability (%) |
| Bench-Top | 6 hours | Room Temperature | 97.2 |
| Freeze-Thaw | 3 cycles | -80°C to RT | 95.8 |
| Long-Term | 30 days | -80°C | 96.5 |
Experimental Workflow Diagram
Caption: Experimental workflow for plasma sample analysis.
Conclusion
This application note describes a robust and reliable chiral HPLC-UV method for the quantification of this compound in human plasma. The method meets the requirements for bioanalytical method validation and is suitable for use in pharmacokinetic studies. The detailed protocol provides a clear guide for researchers and scientists in the field of drug development.
Application Note: A Generalized Approach for LC-MS/MS Analysis of (+)-JNJ-37654032 and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-JNJ-37654032 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) that has shown muscle selectivity in preclinical studies.[1][2][3][4] As with any drug candidate, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for further development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[5]
This document provides a generalized application note and protocol for the development of an LC-MS/MS method for the analysis of this compound and its potential metabolites. The methodologies described herein are based on common practices for the bioanalysis of other SARMs and small molecule drugs and are intended to serve as a comprehensive starting point for method development and validation.[6][7][8]
Hypothetical Metabolic Pathway of this compound
The metabolism of selective androgen receptor modulators often involves Phase I and Phase II biotransformations.[6][7] Common metabolic pathways for SARMs include hydroxylation, nitro-reduction, and subsequent conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation).[6][7] Based on the structure of this compound, a plausible metabolic pathway could involve hydroxylation of the benzimidazole ring, followed by glucuronidation.
Caption: Proposed metabolic pathway for this compound.
Quantitative Data Summary
The following tables present hypothetical, yet realistic, quantitative data for an LC-MS/MS method for this compound and its putative metabolites. These values should be determined empirically during actual method development.
Table 1: Hypothetical Chromatographic and Mass Spectrometric Parameters
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 2.1 | 311.0 | 241.0 | 25 |
| Hydroxy-JNJ-37654032 | 1.8 | 327.0 | 257.0 | 28 |
| JNJ-37654032-Glucuronide | 1.5 | 487.0 | 311.0 | 22 |
| Internal Standard (IS) | 2.1 | e.g., 316.0 | e.g., 246.0 | 25 |
Table 2: Hypothetical Method Validation Parameters
| Parameter | This compound | Hydroxy-JNJ-37654032 | JNJ-37654032-Glucuronide |
| Linearity Range (ng/mL) | 1 - 1000 | 0.5 - 500 | 0.5 - 500 |
| LLOQ (ng/mL) | 1 | 0.5 | 0.5 |
| Accuracy (%) at LLOQ | 85 - 115 | 80 - 120 | 80 - 120 |
| Precision (CV%) at LLOQ | < 20 | < 20 | < 20 |
| Accuracy (%) at QC Levels | 90 - 110 | 85 - 115 | 85 - 115 |
| Precision (CV%) at QC Levels | < 15 | < 15 | < 15 |
Experimental Protocols
The following are generalized protocols for sample preparation, liquid chromatography, and mass spectrometry. Optimization will be necessary for specific applications.
Sample Preparation: Protein Precipitation
Protein precipitation is a common method for the extraction of small molecules from plasma or serum samples.[9]
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled version of this compound in methanol) to each sample.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Method
A reversed-phase ultra-high-performance liquid chromatography (UHPLC) system is suitable for the separation of this compound and its metabolites.
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: 5% to 95% B
-
2.5 - 3.0 min: 95% B
-
3.0 - 3.1 min: 95% to 5% B
-
3.1 - 4.0 min: 5% B (Re-equilibration)
-
Mass Spectrometry (MS) Method
A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Ion Spray Voltage: 5500 V.
-
Source Temperature: 500°C.
-
Curtain Gas: 30 psi.
-
Collision Gas: Nitrogen.
-
MRM Transitions: As specified in Table 1. The specific precursor and product ions, as well as collision energies, should be optimized by infusing the individual analytes into the mass spectrometer.
Experimental Workflow Visualization
References
- 1. JNJ-37654032 - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. JNJ-37654032 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. JNJ-37654032 | TargetMol [targetmol.com]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Pharmacokinetics and metabolism of a selective androgen receptor modulator in rats: implication of molecular properties and intensive metabolic profile to investigate ideal pharmacokinetic characteristics of a propanamide in preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
Application Notes and Protocols: Androgen Receptor Coactivator Recruitment Assays for SARMs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the Androgen Receptor (AR), offering the potential for anabolic benefits in muscle and bone with reduced androgenic side effects in tissues like the prostate.[1][2] The molecular mechanism underlying this tissue selectivity is believed to involve the differential recruitment of transcriptional coactivators and corepressors to the AR in a ligand- and tissue-specific manner.[3][4] Upon binding a ligand, the AR undergoes a conformational change that creates a surface for interaction with coactivator proteins, which are essential for the initiation of target gene transcription.[5] SARMs may induce unique AR conformations that favor interaction with a specific subset of coactivators, leading to their desired tissue-selective effects.
This document provides detailed application notes and protocols for assays designed to quantify the recruitment of coactivators to the Androgen Receptor upon binding to SARMs. These assays are critical tools for the discovery and characterization of novel SARMs, enabling researchers to dissect their molecular mechanisms of action and predict their in vivo activity profiles.
Androgen Receptor Signaling and Coactivator Recruitment
The Androgen Receptor is a ligand-activated transcription factor that, in its inactive state, resides in the cytoplasm complexed with heat shock proteins (HSPs).[5] Upon binding to an androgenic ligand like dihydrotestosterone (DHT) or a SARM, the HSPs dissociate, and the AR undergoes a conformational change, dimerizes, and translocates to the nucleus.[5] Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding event initiates the recruitment of a cascade of coactivator proteins, including members of the p160 steroid receptor coactivator (SRC) family (e.g., SRC-1, SRC-2, and SRC-3), which in turn recruit other proteins with histone acetyltransferase (HAT) activity, such as p300/CBP.[6][7] This complex modifies chromatin structure, facilitating the assembly of the basal transcription machinery and leading to gene expression.
Data Presentation: SARM-Mediated Coactivator Recruitment
The following tables summarize quantitative data from representative studies on the recruitment of coactivators by various SARMs. It is important to note that assay conditions, cell types, and the specific coactivator peptides used can influence the results, making direct comparisons across different studies challenging.
| SARM | Assay Type | Cell Line / System | Coactivator | EC50 (nM) | Efficacy (% of DHT/Testosterone) | Reference |
| BMS-564929 | Transcriptional Activation | C2C12 (myoblast) | Endogenous | 0.44 ± 0.03 | Not Reported | [1] |
| Transcriptional Activation | Prostate Epithelial Cells | Endogenous | 8.66 ± 0.22 | Not Reported | [1] | |
| SARM-2f | Reporter Assay | COS7 cells expressing rat AR | Endogenous | 2.5 | Not Reported | [7] |
| Reporter Assay | COS7 cells expressing monkey AR | Endogenous | 3.0 | Not Reported | [7] | |
| Reporter Assay | COS7 cells expressing human AR | Endogenous | 3.6 | Not Reported | [7] | |
| Testosterone | Reporter Assay | COS7 cells expressing rat AR | Endogenous | 12 | Not Reported | [7] |
| Reporter Assay | COS7 cells expressing monkey AR | Endogenous | 3.2 | Not Reported | [7] | |
| Reporter Assay | COS7 cells expressing human AR | Endogenous | 11 | Not Reported | [7] |
| SARM | Assay Type | Key Finding | Reference |
| TSAA-291 | Mammalian Two-Hybrid | Differentially recruited 12 out of 112 cofactors compared to DHT, including PIAS1. | [5] |
| Arylpropionamide SARM | ChIP Assay | Recruited both coactivator SRC-1 and corepressor NCoR to the PSA enhancer, unlike DHT which only recruited SRC-1. | [3] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a robust, high-throughput assay for quantifying the interaction between the AR and a coactivator peptide in a cell-free system.[8] The LanthaScreen™ TR-FRET Androgen Receptor Coactivator Assay is a commercially available kit that is widely used for this purpose.
Principle: The assay measures the FRET between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged AR ligand-binding domain (LBD) and a fluorescein-labeled coactivator peptide.[9] Upon SARM binding to the AR-LBD, a conformational change occurs, leading to the recruitment of the fluorescein-labeled coactivator peptide. This brings the donor (Tb) and acceptor (fluorescein) fluorophores into close proximity, resulting in energy transfer and an increase in the TR-FRET signal.[10]
References
- 1. Selective androgen receptor modulators: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kjsm.org [kjsm.org]
- 5. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steroid Receptor Coactivators 1, 2, and 3: Critical Regulators of Nuclear Receptor Activity and Steroid Receptor Modulator (SRM)-based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Estrogen receptor alpha/co-activator interaction assay - TR-FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estrogen receptor alpha/co-activator interaction assay: TR-FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis of Muscle Tissue Following (+)-JNJ-37654032 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-JNJ-37654032 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on skeletal muscle in preclinical models.[1][2][3][4][5] As a selective androgen receptor (AR) ligand, it exhibits mixed agonist and antagonist activity, promoting muscle growth with minimal impact on prostatic tissues.[1][2][3][4] This tissue selectivity makes this compound and other SARMs promising therapeutic candidates for muscle-wasting diseases.[1][5] Understanding the molecular mechanisms underlying its anabolic effects is crucial for further drug development and clinical application. This document provides detailed application notes and protocols for analyzing gene expression changes in muscle tissue following treatment with this compound.
Mechanism of Action: Androgen Receptor Signaling in Muscle
Androgens, and by extension SARMs, exert their anabolic effects on skeletal muscle through the androgen receptor (AR), a ligand-activated transcription factor. The binding of a ligand like this compound to the AR initiates a cascade of events leading to increased muscle mass and strength. This process involves both genomic and non-genomic signaling pathways.
Genomic Signaling: Upon ligand binding, the AR translocates to the nucleus and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in:
-
Myogenesis: Regulation of myogenic regulatory factors (MRFs) such as MyoD, which are critical for muscle cell differentiation.
-
Protein Synthesis: Upregulation of pathways like the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway, a central regulator of muscle protein synthesis and hypertrophy.
-
Growth Factors: Increased expression of anabolic factors like Insulin-like Growth Factor 1 (IGF-1).[6]
-
Protein Degradation: Suppression of ubiquitin ligases, such as Fbxo32 (Atrogin-1), which are involved in muscle protein breakdown.[6]
Non-Genomic Signaling: SARMs can also trigger rapid, non-genomic effects by activating signaling cascades within the cytoplasm, further contributing to the anabolic environment in muscle cells.
Below is a diagram illustrating the putative signaling pathway of this compound in skeletal muscle.
Caption: Putative signaling pathway of this compound in skeletal muscle.
Data Presentation: Expected Gene Expression Changes
| Gene Symbol | Gene Name | Function in Muscle | Expected Fold Change | Expected P-value |
| IGF1 | Insulin-like Growth Factor 1 | Promotes muscle growth and proliferation. | ↑ (Increase) | < 0.05 |
| FST | Follistatin | Inhibits myostatin, a negative regulator of muscle mass. | ↑ (Increase) | < 0.05 |
| MYOD1 | Myogenic Differentiation 1 | A key regulator of muscle cell differentiation. | ↑ (Increase) | < 0.05 |
| FBXO32 | F-box Protein 32 (Atrogin-1) | E3 ubiquitin ligase involved in muscle atrophy. | ↓ (Decrease) | < 0.05 |
| TRIM63 | Tripartite Motif Containing 63 (MuRF1) | E3 ubiquitin ligase involved in muscle atrophy. | ↓ (Decrease) | < 0.05 |
| AR | Androgen Receptor | Mediates the effects of androgens and SARMs. | ↔ (No significant change) or slight ↑ | > 0.05 |
| CXCR4 | C-X-C Motif Chemokine Receptor 4 | Involved in satellite cell migration. | ↑ (Increase) | < 0.05 |
| HGF | Hepatocyte Growth Factor | Activates satellite cells. | ↑ (Increase) | < 0.05 |
Note: This table is illustrative and based on the known effects of similar compounds. Actual results may vary.
Experimental Protocols
The following protocols provide a general framework for conducting a gene expression analysis study on muscle tissue treated with this compound.
Animal Model and Treatment
-
Animal Model: An appropriate animal model for studying muscle wasting, such as aged or orchidectomized rodents, is recommended to observe the anabolic effects of this compound.
-
Treatment Groups:
-
Vehicle control group
-
This compound treatment group(s) with varying dosages.
-
-
Administration: this compound is orally active. Administration should be performed daily for a predetermined study duration.
-
Tissue Collection: At the end of the study period, animals are euthanized, and specific skeletal muscles (e.g., gastrocnemius, tibialis anterior, levator ani) are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.
RNA Extraction from Muscle Tissue
High-quality RNA is essential for reliable gene expression analysis. Skeletal muscle is a fibrous tissue, which can make RNA extraction challenging.
-
Materials:
-
TRIzol reagent or similar phenol-guanidine isothiocyanate-based solution.
-
Homogenizer (e.g., rotor-stator or bead mill).
-
Chloroform, isopropanol, and 75% ethanol.
-
RNase-free water, tubes, and pipette tips.
-
RNA purification columns (optional, for improved purity).
-
-
Protocol:
-
Weigh approximately 30-50 mg of frozen muscle tissue.
-
Immediately add 1 mL of TRIzol reagent and homogenize the tissue on ice until no visible tissue clumps remain.
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol, mix gently, and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 8).
-
RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive and quantitative view of the transcriptome.
-
Library Preparation:
-
Start with high-quality total RNA.
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR.
-
Purify and quantify the final library.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis Pipeline:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.
-
Alignment: Align the trimmed reads to a reference genome (e.g., mouse or rat genome) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the treatment and control groups, calculating fold changes and p-values.
-
Functional Annotation and Pathway Analysis: Use tools like DAVID, GOseq, or Ingenuity Pathway Analysis (IPA) to identify enriched biological pathways and functions among the differentially expressed genes.
-
Below is a diagram of the experimental workflow.
Caption: Experimental workflow for gene expression analysis.
Conclusion
The analysis of gene expression in muscle tissue following this compound treatment is a critical step in elucidating its mechanism of action and identifying biomarkers of its anabolic activity. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute such studies. While specific transcriptomic data for this compound is limited, the expected changes in key myogenic and anabolic pathways provide a strong foundation for hypothesis-driven research. The use of high-throughput sequencing technologies coupled with robust bioinformatics analysis will undoubtedly provide valuable insights into the therapeutic potential of this compound for muscle-wasting disorders.
References
- 1. A SARM a Day Keeps the Weakness Away: A Computational Approach for Selective Androgen Receptor Modulators (SARMs) and Their Interactions with Androgen Receptor and 5‑Alpha Reductase Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming resistance to anabolic SARM therapy in experimental cancer cachexia with an HDAC inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective androgen receptor modulator microparticle formulation reverses muscle hyperalgesia in a mouse model of widespread muscle pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of androgen receptor target genes in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptomic Analysis of the Acute Skeletal Muscle Effects after Intramuscular DNA Electroporation Reveals Inflammatory Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Skeletal Muscle Transcriptome Analysis of Hanzhong Ma Duck at Different Growth Stages Using RNA-Seq [mdpi.com]
Application Note: Analysis of Androgen Receptor Activation by (+)-JNJ-37654032 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-JNJ-37654032 is a nonsteroidal selective androgen receptor modulator (SARM) characterized by its mixed agonist and antagonist activity.[1][2][3][4] Developed by Johnson & Johnson, this compound has demonstrated tissue-selective effects, with anabolic activity observed in muscle and antagonistic or partially agonistic effects in the prostate.[1][3] SARMs like this compound hold therapeutic potential for conditions such as muscle wasting.[3][4][5] The androgen receptor (AR), a ligand-activated transcription factor, is a key regulator of male development and prostate cancer progression.[6][7] Upon activation, the AR translocates to the nucleus and modulates the transcription of target genes.[6][7] Western blotting is a fundamental technique to investigate the modulation of AR signaling pathways by compounds like this compound, enabling the assessment of changes in protein expression levels of AR and its downstream targets.
Signaling Pathway of Androgen Receptor Activation
The androgen receptor is a member of the steroid-hormone receptor superfamily.[7] In its inactive state, it is primarily located in the cytoplasm. Upon binding to an androgen, the receptor undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on the DNA to regulate the transcription of target genes. This compound, as a SARM, can either activate (agonist) or block (antagonist) this process in a tissue-specific manner.
Caption: Androgen Receptor signaling pathway modulation by this compound.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for analyzing AR activation via Western blot.
Caption: Experimental workflow for Western blot analysis of AR expression.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a Western blot to analyze the effects of this compound on AR protein levels in a relevant cell line (e.g., LNCaP prostate cancer cells).
Materials and Reagents:
-
Cell Line: LNCaP (or other appropriate AR-expressing cell line)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Compound: this compound (prepare stock solution in DMSO)
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
Sample Buffer: Laemmli sample buffer
-
Gels: 4-20% SDS-PAGE precast gels
-
Transfer Membrane: PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibody: Anti-Androgen Receptor antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Detection Substrate: Enhanced chemiluminescence (ECL) substrate
-
Buffers: PBS, TBST
Procedure:
-
Cell Culture and Treatment:
-
Culture LNCaP cells to 70-80% confluency in 6-well plates.[8]
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired time points (e.g., 24, 48 hours).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.[8]
-
Add ice-cold RIPA buffer to each well and scrape the cells.[8]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.[9]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant containing the protein lysate.[9]
-
-
Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Blocking and Antibody Incubation:
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.[9]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands to quantify protein levels, normalizing to a loading control (e.g., GAPDH or β-actin).
-
Data Presentation
The following table presents hypothetical quantitative data on the effect of this compound on Androgen Receptor protein expression in two different cell lines, reflecting its mixed agonist/antagonist profile. Data is represented as a percentage of the vehicle-treated control, as determined by densitometric analysis of Western blots.
Table 1: Hypothetical Dose-Response Effect of this compound on AR Protein Expression (48h Treatment)
| Cell Line | Tissue of Origin | This compound Conc. (nM) | AR Protein Level (% of Control) |
| LNCaP | Prostate | 1 | 95 ± 5 |
| 10 | 80 ± 7 | ||
| 100 | 65 ± 6 | ||
| 1000 | 50 ± 8 | ||
| C2C12 | Myoblast | 1 | 105 ± 4 |
| 10 | 115 ± 6 | ||
| 100 | 130 ± 8 | ||
| 1000 | 145 ± 9 |
Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No AR Signal | Insufficient protein loaded, inefficient transfer, or low antibody concentration. | Increase the amount of protein loaded, verify transfer efficiency, and optimize the primary antibody dilution.[9] |
| High Background | Insufficient blocking or washing. | Increase the duration of blocking and/or washing steps. Consider using a different blocking agent.[9] |
| Non-specific Bands | Antibody cross-reactivity or protein degradation. | Use a more specific antibody, ensure fresh protease inhibitors are used, and handle samples on ice. |
References
- 1. JNJ-37654032 - Wikipedia [en.wikipedia.org]
- 2. JNJ-37654032 | TargetMol [targetmol.com]
- 3. JNJ-37654032 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Androgen Receptor Monoclonal Antibody (AR 441) (MA5-13426) [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
(+)-JNJ-37654032 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of (+)-JNJ-37654032. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available data, Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing stock solutions of this compound. For in vivo experiments, a common formulation involves creating a stock solution in DMSO which is then further diluted with other agents like PEG300, Tween 80, and saline or PBS.
Q2: Are there any specific quantitative data on the solubility of this compound in various solvents?
Q3: How should I prepare a solution of this compound for in vivo studies?
A3: A common method for preparing an in vivo formulation involves a multi-step process. An example formulation includes 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[1] This involves first dissolving the compound in DMSO to create a stock solution, followed by the addition of co-solvents and the aqueous component.
Q4: What are the recommended storage conditions for this compound solutions?
A4: For optimal stability, it is recommended to store stock solutions of this compound at -80°C for up to one year. The powdered form of the compound can be stored at -20°C for up to three years.
Solubility and Formulation Data
The following table summarizes a sample formulation for in vivo studies, derived from supplier recommendations.
| Solvent/Component | Percentage in Final Formulation | Purpose |
| DMSO | 5% | Primary solvent for stock solution |
| PEG300 | 30% | Co-solvent |
| Tween 80 | 5% | Surfactant/Emulsifier |
| Saline/PBS/ddH₂O | 60% | Vehicle |
Experimental Protocols
Protocol for Preparing an In Vivo Formulation of this compound
This protocol is based on a common formulation strategy for compounds with limited aqueous solubility.
-
Prepare the Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a concentrated stock solution (e.g., 40 mg/mL).
-
Vortex or sonicate briefly to ensure the compound is fully dissolved.
-
-
Prepare the Final Formulation:
-
In a separate tube, combine the required volumes of PEG300 and Tween 80.
-
Add the DMSO stock solution to the PEG300/Tween 80 mixture and mix thoroughly until a clear solution is obtained.
-
Slowly add the saline or PBS to the mixture while vortexing to reach the final desired concentration and volume.
-
Troubleshooting Guide
Issue 1: this compound is not dissolving in the chosen solvent.
-
Possible Cause: The concentration may be too high for the selected solvent.
-
Solution: Try preparing a more dilute solution. Gentle warming or sonication may also aid in dissolution, but be mindful of potential compound degradation with excessive heat.
-
-
Possible Cause: The quality of the solvent may be poor.
-
Solution: Use high-purity, anhydrous grade solvents, especially for organic solvents like DMSO.
-
-
Possible Cause: The compound may have poor solubility in the chosen solvent.
-
Solution: While DMSO is recommended, for other solvents, a solubility test with a small amount of the compound is advisable before preparing a larger batch.
-
Issue 2: The solution appears cloudy or precipitates over time.
-
Possible Cause: The compound is precipitating out of the solution, which can happen when an aqueous buffer is added to a DMSO stock solution.
-
Solution: The use of co-solvents like PEG300 and surfactants like Tween 80 can help maintain the compound's solubility in aqueous-based formulations.[1] Ensure thorough mixing at each step of the dilution process.
-
-
Possible Cause: The storage temperature is inappropriate.
-
Solution: Store solutions at the recommended temperature. For long-term storage, aliquoting the stock solution can prevent multiple freeze-thaw cycles which may affect stability and solubility.
-
Issue 3: Inconsistent results in biological assays.
-
Possible Cause: Incomplete dissolution or precipitation of the compound in the assay medium.
-
Solution: Visually inspect the solution before use. If precipitation is observed, the preparation method may need to be optimized. Consider the final concentration of DMSO in your assay, as high concentrations can be toxic to cells.
-
-
Possible Cause: Degradation of the compound.
Visualized Experimental Workflow
Caption: Workflow for preparing an in vivo formulation of this compound.
Caption: Troubleshooting logic for this compound dissolution issues.
References
Technical Support Center: (+)-JNJ-37654032 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of (+)-JNJ-37654032 for their studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective androgen receptor modulator (SARM).[1][2] It functions as a nonsteroidal ligand for the androgen receptor (AR), exhibiting mixed agonist and antagonist activities in a tissue-selective manner.[1][2][3][4][5] In preclinical animal models, it has demonstrated anabolic effects on muscle tissue while having minimal impact on the prostate.[1][4][5] The primary mechanism involves binding to the AR and modulating the transcription of target genes.
Q2: What is the recommended in vivo dosage for this compound in rats?
A2: Based on preclinical studies in orchidectomized rat models, the following dosages have been reported for stimulating the growth of the levator ani muscle:
It is crucial to perform a dose-response study within your specific experimental model to determine the optimal dosage for your desired outcomes.
Q3: How should this compound be administered for in vivo studies?
A3: this compound is orally active.[3][5] For oral gavage in rats, it can be formulated in a suitable vehicle. Common vehicles for SARMs include aqueous suspensions using suspending agents like methylcellulose or solutions with co-solvents such as polyethylene glycol 300 (PEG300) and dimethyl sulfoxide (DMSO).
Q4: What are the expected anabolic and androgenic effects of this compound in vivo?
A4: In preclinical rat models, this compound has shown:
-
Anabolic Effect: Significant stimulation of levator ani muscle growth.[3][4][5]
-
Androgenic Effect: Minimal stimulation of ventral prostate growth compared to traditional androgens.[4] At a dose of 3 mg/kg, it stimulated ventral prostate growth to only 21% of its full size in orchidectomized rats.[4] In intact rats, it has been shown to reduce prostate weight.[4]
Q5: What is the known safety profile of this compound?
A5: Specific public safety and toxicology data for this compound is limited as the compound did not advance to clinical trials.[1][2] As with other SARMs, potential side effects could include impacts on the liver and cardiovascular system.[6][7][8][9][10] Researchers should conduct appropriate safety monitoring in their in vivo studies, including liver function tests.
Troubleshooting Guide
Issue 1: Inconsistent or lack of anabolic response at the expected dosage.
-
Question: Why am I not observing the expected muscle growth with this compound?
-
Answer:
-
Formulation and Solubility: Ensure the compound is fully dissolved or homogeneously suspended in the vehicle. Poor solubility can lead to inaccurate dosing. Consider using a vehicle known to be effective for SARMs, such as 0.5% methylcellulose or a solution of 5% DMSO and 30% PEG300.
-
Dose Calculation and Administration: Double-check all dose calculations and the accuracy of your administration technique (e.g., oral gavage).
-
Animal Model: The response may vary between different strains and ages of animals. The reported dosages are based on studies in specific rat models.
-
Compound Stability: Verify the stability of your compound under your storage and experimental conditions.
-
Issue 2: Unexpected adverse effects are observed.
-
Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy). What should I do?
-
Answer:
-
Dosage: The observed toxicity could be dose-dependent. Consider reducing the dosage.
-
Vehicle Toxicity: The vehicle itself might be causing adverse effects. Run a vehicle-only control group to assess this possibility.
-
Off-Target Effects: While designed to be selective, off-target effects can occur. Monitor key health parameters, including liver enzymes (ALT, AST), as some SARMs have been associated with liver injury.[7][10]
-
Compound Purity: Ensure the purity of your this compound sample, as impurities could contribute to toxicity.
-
Issue 3: High variability in experimental results between animals.
-
Question: There is a large variation in the anabolic response among the animals in the same treatment group. How can I reduce this?
-
Answer:
-
Animal Homogeneity: Ensure that the animals used are of a similar age, weight, and genetic background.
-
Consistent Dosing: Administer the compound at the same time each day to minimize circadian variations in metabolism and response.
-
Environmental Factors: Maintain consistent environmental conditions (e.g., light-dark cycle, temperature, diet) for all animals.
-
Sample Size: A larger sample size can help to reduce the impact of individual animal variability on the overall results.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in Orchidectomized Rat Models
| Parameter | Dosage | Effect | Reference |
| Levator Ani Muscle Growth | ED50: 0.8 mg/kg | 50% of maximal stimulation | [3][4][5] |
| 3 mg/kg | Maximal stimulation | [3][4][5] | |
| Ventral Prostate Growth | 3 mg/kg | 21% of full size | [4] |
| Prostate Weight (Intact Rats) | 3 mg/kg | 47% reduction | [4] |
Experimental Protocols
Representative Protocol for In Vivo Study of this compound in a Rat Model of Muscle Atrophy
1. Animal Model:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Orchidectomy can be performed to create a model of androgen deficiency and subsequent muscle atrophy. Allow for a recovery period of at least 7 days post-surgery.
2. Formulation of this compound:
-
Vehicle Option 1 (Suspension): Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. Suspend the powdered this compound in the vehicle to the desired concentration. Ensure continuous stirring to maintain a homogenous suspension during administration.
-
Vehicle Option 2 (Solution): Prepare a vehicle solution of 5% DMSO and 30% PEG300 in sterile water. Dissolve this compound in this vehicle.
3. Dosing Regimen:
-
Route of Administration: Oral gavage.
-
Dosage: Based on the research objectives, a dose-response study could include groups receiving 0.3, 1, 3, and 10 mg/kg/day. A vehicle-only control group is essential.
-
Frequency: Once daily administration.
-
Duration: A typical study duration to assess anabolic effects on muscle is 14 to 28 days.
4. Efficacy Endpoints:
-
Muscle Mass: At the end of the study, euthanize the animals and carefully dissect specific muscles, such as the levator ani, gastrocnemius, and soleus. Record the wet weight of these muscles.
-
Prostate and Seminal Vesicle Weight: Dissect and weigh the ventral prostate and seminal vesicles to assess androgenic activity.
-
Body Composition: If available, use techniques like DEXA scans to monitor changes in lean body mass and fat mass throughout the study.
5. Safety Monitoring:
-
Clinical Observations: Monitor the animals daily for any signs of distress, changes in behavior, or altered food and water intake.
-
Body Weight: Record body weight at least twice a week.
-
Organ Weights: At necropsy, weigh key organs such as the liver, kidneys, and heart.
-
Clinical Chemistry: Collect blood samples at the end of the study for analysis of liver enzymes (ALT, AST) and other relevant biomarkers.
Mandatory Visualizations
Caption: Androgen Receptor Signaling Pathway for this compound.
Caption: General Experimental Workflow for In Vivo Studies.
Caption: Troubleshooting Decision Tree for In Vivo SARM Studies.
References
- 1. mdpi.com [mdpi.com]
- 2. JNJ-37654032 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. JNJ-37654032 | TargetMol [targetmol.com]
- 6. health.clevelandclinic.org [health.clevelandclinic.org]
- 7. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Androgen Receptor and Cardiovascular Disease: A Potential Risk for the Abuse of Supplements Containing Selective Androgen Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
(+)-JNJ-37654032 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of (+)-JNJ-37654032.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions for this compound vary depending on whether it is in solid form or dissolved in a solvent.
-
Solid (Powder) Form: For long-term storage, the solid powder should be stored at -20°C for up to three years.[1] For short-term storage (days to weeks), it can be kept at 0-4°C.[2] It is also recommended to store the powder in a dry and dark environment.[2]
-
In Solvent: Once dissolved in a solvent, the solution should be stored at -80°C for up to one year.[1] For shorter periods (days to weeks), storage at -20°C is also acceptable.[2]
Q2: How should this compound be shipped?
A2: this compound is generally considered stable enough for shipping at ambient temperatures for a few weeks, including time spent in customs.[2] Some suppliers may ship with blue ice.[1]
Q3: What is the shelf life of this compound?
A3: When stored properly, this compound has a shelf life of over two years.[2]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO.[2] For in vivo experiments, co-solvents such as PEG300, PEG400, Tween 80, and corn oil can be used in formulations.[1]
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during experiments with this compound and other SARMs.
Issue 1: Inconsistent or No Observed Effect in Cell-Based Assays
-
Possible Cause 1: Compound Degradation. Improper storage or handling may lead to the degradation of this compound.
-
Solution: Ensure the compound has been stored according to the recommendations (see FAQs). Prepare fresh stock solutions from the solid powder if degradation is suspected. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Possible Cause 2: Incorrect Concentration. Calculation errors or improper dilution can lead to a final concentration that is too low to elicit a response.
-
Solution: Double-check all calculations for preparing stock and working solutions. Use a concentration-response (dose-response) curve to determine the optimal concentration for your specific cell line and endpoint.
-
-
Possible Cause 3: Cell Line Responsiveness. The target cells may not express the androgen receptor (AR) or may have low levels of expression, leading to a weak or absent response.
-
Solution: Confirm AR expression in your cell line using techniques like Western blot or qPCR. Use a positive control, such as a known AR agonist, to validate the assay.
-
Issue 2: Diminished In Vivo Efficacy Over Time
-
Possible Cause: Receptor Desensitization. Continuous exposure to a SARM can lead to the downregulation or desensitization of the androgen receptor.
-
Solution: Consider implementing a pulsed dosing regimen (e.g., 5 days on, 2 days off) to allow for receptor re-sensitization. If a diminished response is observed, a temporary cessation of treatment (a "washout" period) may be necessary to restore receptor sensitivity.
-
Issue 3: Precipitation of the Compound in Aqueous Media
-
Possible Cause: Low Aqueous Solubility. this compound has low solubility in aqueous solutions. Adding a DMSO stock solution directly to aqueous media can cause the compound to precipitate.
-
Solution: When preparing working solutions in cell culture media or other aqueous buffers, ensure the final concentration of DMSO is kept low (typically <0.1%) to maintain solubility. It may be necessary to use a solvent exchange method or a formulation with co-solvents for in vivo studies.
-
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Condition | Duration | Stability |
| Powder | -20°C | Up to 3 years | Stable[1] |
| 0 - 4°C | Days to weeks | Stable[2] | |
| In Solvent | -80°C | Up to 1 year | Stable[1] |
| -20°C | Months | Stable[2] |
Experimental Protocols & Visualizations
General Workflow for In Vitro Cell-Based Assays
The following diagram outlines a typical workflow for assessing the activity of this compound in a cell-based assay.
Caption: A generalized workflow for in vitro experiments using this compound.
Signaling Pathway of Androgen Receptor Modulators
This diagram illustrates the general mechanism of action for a selective androgen receptor modulator like this compound.
Caption: Simplified signaling pathway of a selective androgen receptor modulator.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical approach to troubleshooting inconsistent experimental outcomes.
References
potential off-target effects of (+)-JNJ-37654032
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective androgen receptor modulator (SARM), (+)-JNJ-37654032.
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Changes in Cellular Assays
Question: We are observing unexpected changes in cell morphology or proliferation in our in vitro experiments with this compound, which do not seem to be mediated by androgen receptor (AR) activation. What could be the cause?
Answer: While this compound is designed as a selective androgen receptor modulator, unexpected cellular effects could potentially arise from off-target activities. As a member of the benzimidazole class of compounds, there is a possibility of interactions with other cellular targets. Benzimidazole derivatives have been reported to interact with a variety of receptors and enzymes.[1][2]
Troubleshooting Steps:
-
Confirm AR Expression: Verify the expression and functionality of the androgen receptor in your cell line. The absence or low expression of AR would suggest any observed effects are AR-independent.
-
Use an AR Antagonist: Co-treat cells with this compound and a potent AR antagonist (e.g., bicalutamide). If the unexpected phenotype persists, it is likely an off-target effect.
-
Dose-Response Analysis: Perform a careful dose-response analysis. Off-target effects often occur at higher concentrations.
-
Literature Review on Benzimidazoles: Review literature on the broader pharmacology of benzimidazole-containing compounds to identify potential off-target classes of proteins.
Issue 2: Inconsistent In Vivo Efficacy and Safety Signals
Question: Our in vivo studies with this compound in animal models show the expected anabolic effects on muscle, but we are also observing unanticipated adverse effects not typically associated with SARMs. How can we investigate this?
Answer: this compound is a nonsteroidal AR ligand with mixed agonist and antagonist activity demonstrated in animal models.[3][4][5][6] It has shown full agonist effects in muscle and antagonistic or partial agonist effects in the prostate.[3] Unanticipated in vivo effects could stem from modulation of other signaling pathways. A study on benzimidazole derivatives (though primarily anthelmintics) highlighted potential for hematological and hepatic adverse events.[7]
Troubleshooting Steps:
-
Comprehensive Toxicological Workup: Conduct a thorough histopathological and clinical chemistry analysis of tissues from your in vivo studies to identify any organ-specific toxicities.
-
Receptor Binding Profile: If resources permit, screen this compound against a broad panel of receptors and enzymes to identify potential off-target binding.
-
Comparative Compound Analysis: Compare the in vivo effects of this compound with other SARMs from different chemical classes to see if the observed adverse events are specific to this compound's scaffold.
Frequently Asked Questions (FAQs)
Q1: Is there a known off-target binding profile for this compound?
A1: Based on publicly available information, a comprehensive off-target binding profile for this compound against a broad panel of kinases or other receptors has not been published. The compound was discontinued during preclinical development, and such detailed characterization may not have been publicly disclosed.[3]
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a selective androgen receptor modulator (SARM).[3] It binds to the androgen receptor and exhibits tissue-selective pharmacology, acting as an agonist in tissues like muscle and a partial agonist or antagonist in others like the prostate.[3][5]
Q3: What were the key preclinical findings for this compound?
A3: In preclinical studies, this compound demonstrated the ability to stimulate the growth of the levator ani muscle in rats with an ED50 of 0.8 mg/kg.[4][5][6] It also showed the potential to restore lean body mass in aged orchidectomized rats.[5] Concurrently, it exhibited prostate-sparing activity by only minimally stimulating prostate growth at effective anabolic doses.[5]
Q4: To what chemical class does this compound belong?
A4: this compound is the lead compound from a novel series of benzimidazole-based SARMs.[3]
Q5: Are there any known safety concerns with the benzimidazole scaffold?
A5: While this compound itself has limited public safety data, a study on other benzimidazole derivatives used as anthelmintics has shown potential signals for serious hematological and hepatic adverse events.[7] It is important to note that these findings are for a different therapeutic class and may not be directly applicable to this compound. Researchers should, however, remain vigilant for such potential toxicities.
Quantitative Data
As no specific quantitative data on the off-target effects of this compound is publicly available, a summary table cannot be provided. The available preclinical efficacy data is summarized below.
| Parameter | Value | Species | Model |
| Levator Ani Muscle Growth (ED50) | 0.8 mg/kg | Rat | Orchidectomized |
| Maximal Levator Ani Growth Dose | 3 mg/kg | Rat | Orchidectomized |
| Ventral Prostate Growth (at 3mg/kg) | 21% of full size | Rat | Orchidectomized |
| Prostate Weight Reduction (at 3mg/kg) | 47% | Rat | Intact |
Experimental Protocols
Protocol 1: In Vitro Androgen Receptor Agonism/Antagonism Assay
This protocol is a general method to determine if the observed effects of this compound are mediated through the androgen receptor.
-
Cell Culture: Culture a suitable cell line (e.g., PC-3 cells stably transfected with the human androgen receptor) in the appropriate medium.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound.
-
Treatment:
-
Agonist Mode: Treat the cells with increasing concentrations of this compound.
-
Antagonist Mode: Co-treat the cells with a known AR agonist (e.g., dihydrotestosterone) and increasing concentrations of this compound.
-
-
Reporter Gene Assay: After an appropriate incubation period, lyse the cells and measure the activity of a reporter gene (e.g., luciferase) that is under the control of an androgen-responsive promoter.
-
Data Analysis: Plot the reporter gene activity against the compound concentration to determine EC50 (for agonism) or IC50 (for antagonism).
Visualizations
Caption: Signaling pathway of this compound via the Androgen Receptor.
Caption: Workflow for investigating potential off-target effects.
References
- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNJ-37654032 - Wikipedia [en.wikipedia.org]
- 4. JNJ-37654032 | TargetMol [targetmol.com]
- 5. JNJ-37654032 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medkoo.com [medkoo.com]
- 7. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Liver Enzyme Elevation with SARM Administration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating Selective Androgen Receptor Modulators (SARMs). The information addresses potential liver enzyme elevation observed during pre-clinical and clinical experiments.
Troubleshooting Guide
This section provides step-by-step guidance for specific issues that may arise during your experiments.
Issue: Unexpected Elevation of Liver Enzymes in an Animal Model
You've administered a SARM in your study, and routine blood work shows a significant increase in Alanine Aminotransferase (ALT) and/or Aspartate Aminotransferase (AST) levels.
Step-by-Step Troubleshooting:
-
Confirm the Finding: Repeat the liver function tests (LFTs) immediately to rule out sample contamination or procedural error.
-
Assess the Severity: Quantify the elevation relative to the baseline and the upper limit of normal (ULN) for the species. Elevations are often categorized as mild (<3x ULN), moderate (3-5x ULN), or severe (>5x ULN).
-
Cease SARM Administration: For moderate to severe elevations, immediately suspend the administration of the SARM to prevent further liver injury.[1] In clinical trials, transient elevations have sometimes resolved without discontinuation, but this carries significant risk.[1]
-
Investigate Other Causes: Rule out other potential causes of hepatotoxicity.[2] Review all substances administered to the subjects, including vehicle solutions and any concomitant medications. Check for potential infections or other underlying health issues that could affect liver function.[2]
-
Monitor Liver Function: Continue to monitor LFTs frequently (e.g., every 2-4 days) until levels begin to trend downwards.[3] In many reported cases of SARM-induced liver injury, enzyme levels normalize over a period of 3 to 12 months after discontinuation.[4]
-
Consider Hepatoprotective Agents: In cases of significant and persistent elevation, consider the administration of hepatoprotective agents such as N-acetylcysteine (NAC) or Tauroursodeoxycholic acid (TUDCA) as part of the experimental protocol to assess their potential mitigating effects.[5][6][7]
Issue: Cholestatic Pattern of Liver Injury Observed
Your results show a marked elevation in Alkaline Phosphatase (ALP) and total bilirubin, with only mild to moderate increases in ALT and AST.
Step-by-Step Troubleshooting:
-
Identify the Pattern: This biochemical signature is indicative of cholestatic liver injury, a pattern that has been associated with SARM use.[1][8] It suggests an impairment of bile flow.
-
Confirm with Further Tests: Measure Gamma-Glutamyl Transferase (GGT), which is typically elevated in cholestatic conditions, and fractionated bilirubin to distinguish between conjugated and unconjugated hyperbilirubinemia.[3][9]
-
Discontinue SARM: Immediate cessation of the offending agent is the primary management strategy for drug-induced cholestasis.[1]
-
Histopathological Analysis: If the experimental design allows for it, perform a liver biopsy on a subset of the animals. SARM-induced cholestasis is often described as "bland cholestasis," characterized by minimal inflammation or hepatocellular necrosis.[1]
-
Investigate Mechanistic Pathways: The mechanism may involve SARM binding to canalicular membrane transporters, disrupting bile acid transport.[1] Consider experiments to evaluate the expression and function of bile salt export pumps (BSEP).
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the proposed mechanism of SARM-induced liver enzyme elevation?
The precise mechanisms are not fully understood but are thought to be multifactorial.[2] Key proposed pathways include:
-
Direct Hepatocellular Toxicity: SARMs are metabolized by the liver, and the accumulation of the compound or its metabolites may be directly toxic to hepatocytes.[10][11]
-
Oxidative Stress: The metabolic processing of SARMs can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[2][10][12]
-
Mitochondrial Dysfunction: Oxidative stress can impair mitochondrial function, disrupting cellular energy metabolism and potentially triggering apoptosis.[2]
-
Cholestasis: Some SARMs may interfere with bile acid transport by binding to canalicular pumps, leading to the accumulation of toxic bile acids and cholestatic injury.[1]
Q2: Is liver toxicity with SARMs dose-dependent?
The relationship is not always clear, and liver injury is often described as idiosyncratic, meaning it occurs unpredictably in susceptible individuals and is not strictly dose-related.[1] However, some clinical trial data suggests a higher incidence of ALT elevation at higher doses.[13] For example, a phase II trial of Ostarine (Enobosarm) noted that 20.8% of individuals taking the highest dose (3 mg) experienced ALT increases.[13]
Q3: Which SARMs are most commonly associated with hepatotoxicity?
Case reports have documented liver injury with several SARMs, including:
-
Andarine (S4)[4]
Experimental Design & Protocols
Q4: What are the key biomarkers to monitor for potential SARM-induced liver injury?
A standard liver function panel is essential. The most critical markers include:
-
Alanine Aminotransferase (ALT): An enzyme primarily found in the liver; it is a sensitive indicator of hepatocellular injury.[3]
-
Aspartate Aminotransferase (AST): Found in the liver and other organs; also indicates hepatocellular damage.[3]
-
Alkaline Phosphatase (ALP): An enzyme concentrated in the bile ducts; elevations suggest cholestasis.[3]
-
Total Bilirubin: A waste product processed by the liver; elevated levels can indicate cholestasis or severe hepatocellular dysfunction and present as jaundice.[1][16]
-
Gamma-Glutamyl Transferase (GGT): Another marker for cholestasis and bile duct obstruction.[3]
Q5: How frequently should liver function be monitored during a SARM administration study?
The optimal frequency depends on the SARM, the dose, and the duration of the study. A recommended schedule is:
-
Pre-cycle baseline: To establish normal values for each subject.[3]
-
Mid-cycle: For example, at week 4 of an 8-12 week cycle.[3]
-
Late-cycle: Towards the end of the administration period.[3]
-
Post-cycle: 2-4 weeks after cessation of SARM administration to ensure a return to baseline.[3]
Mitigation Strategies
Q6: What are N-acetylcysteine (NAC) and TUDCA, and how might they mitigate SARM-induced liver stress?
-
N-acetylcysteine (NAC): NAC is a precursor to glutathione, the body's primary intracellular antioxidant.[17] By boosting glutathione levels, NAC may help neutralize oxidative stress generated during SARM metabolism, thereby protecting liver cells from damage.[5][17][18]
-
Tauroursodeoxycholic acid (TUDCA): TUDCA is a hydrophilic bile acid that can help improve bile flow and reduce the accumulation of toxic bile acids in the liver, which is beneficial in cases of cholestasis.[7][19] It also has anti-apoptotic and anti-inflammatory properties that can protect hepatocytes.[19]
Q7: Are there established protocols for administering these protective agents in a research setting?
While specific protocols for SARM-induced injury are not formally established, dosages can be extrapolated from studies on other forms of drug-induced liver injury (DILI) and from anecdotal reports.
-
NAC: Dosages used in clinical settings for other liver conditions range from 600 mg to 1800 mg per day.[17]
-
TUDCA: Common dosages for on-cycle support are often in the range of 250 mg to 500 mg per day.[7]
It is recommended to start administration of these agents before or concurrently with the SARM to provide preemptive support.[6]
Data Presentation
Table 1: Liver Enzyme Elevations Reported in SARM Case Studies
| SARM Used | AST (ref range) | ALT (ref range) | ALP (ref range) | Total Bilirubin (ref range) | Citation(s) |
| RAD-140 | 92 IU/L (0-40) | 144 IU/L (0-44) | 192 IU/L (44-121) | 11.3 mg/dL (0.0-1.1) | [9] |
| RAD-140 | 1.18 µkat/L | 1.66 µkat/L | 5.3 µkat/L | 427.5 µmol/L | [4] |
| Ostarine (Pre-Cycle) | - | 24 U/L (7-56) | 71 U/L | 30.5 umol/L | [6] |
| Ostarine (Day 9) | - | 105 U/L (7-56) | - | - | [6] |
| Ostarine (Day 29 with support) | - | 61 U/L (7-56) | - | - | [6] |
Note: Units and reference ranges may vary significantly between laboratories and study populations.
Table 2: Common Hepatoprotective Agents and Dosages
| Agent | Proposed Mechanism | Common Daily Dosage Range | Citation(s) |
| N-acetylcysteine (NAC) | Glutathione precursor, antioxidant | 600 - 1800 mg | [5][17] |
| TUDCA | Improves bile flow, anti-apoptotic | 250 - 500 mg | [7][20] |
| Silymarin (Milk Thistle) | Antioxidant, cell membrane stabilizer | 450 mg (as used in one case) | [5][8] |
Experimental Protocols
Protocol 1: Monitoring Liver Function via Serum Analysis
Objective: To quantify key liver enzymes and bilirubin from serum samples to assess hepatocellular and cholestatic integrity.
Materials:
-
Serum separation tubes
-
Centrifuge
-
Automated clinical chemistry analyzer
-
Commercially available assay kits for ALT, AST, ALP, and Total Bilirubin.
Methodology:
-
Sample Collection: Collect whole blood from subjects (e.g., via tail vein, saphenous vein, or terminal cardiac puncture depending on the animal model and timepoint) into serum separation tubes.
-
Serum Separation: Allow blood to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Sample Storage: Carefully aspirate the supernatant (serum) and transfer to a clean microcentrifuge tube. Store at -80°C until analysis.
-
Biochemical Analysis:
-
Thaw serum samples on ice.
-
Perform the assays for ALT, AST, ALP, and Total Bilirubin according to the manufacturer's instructions for the specific chemistry analyzer and reagent kits.
-
Ensure the analyzer is properly calibrated using provided standards.
-
-
Data Analysis: Record the enzyme activities in international units per liter (IU/L) or microkats per liter (µkat/L) and bilirubin concentration in mg/dL or µmol/L. Compare the results to baseline values and control groups.
Visualizations
Proposed Mechanisms of SARM-Induced Hepatotoxicity
Caption: Proposed pathways of SARM-induced liver injury.
Experimental Workflow for Troubleshooting Liver Enzyme Elevation
Caption: Decision workflow for managing elevated liver enzymes.
References
- 1. Selective Androgen Receptor Modulators: An Emerging Liver Toxin [xiahepublishing.com]
- 2. Silent Threats to the Liver: Acute Hepatotoxicity Attributed to Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fitscience.co [fitscience.co]
- 4. Selective Androgen Receptor Modulators (SARMs)-Induced Liver Injury: A Case Report and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. muscleandbrawn.com [muscleandbrawn.com]
- 6. reddit.com [reddit.com]
- 7. musclegear.net [musclegear.net]
- 8. Liver injury associated with the use of selective androgen receptor modulators and post-cycle therapy: Two case reports and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.kansascity.edu [digitalcommons.kansascity.edu]
- 10. Silent Threats to the Liver: Acute Hepatotoxicity Attributed to Selective Androgen Receptor Modulators (SARMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Silent Threats to the Liver: Acute Hepatotoxicity Attributed to Selective Androgen Receptor Modulators (SARMs) | Semantic Scholar [semanticscholar.org]
- 13. journalmc.org [journalmc.org]
- 14. consensus.app [consensus.app]
- 15. LGD-4033 and a Case of Drug-Induced Liver Injury: Exploring the Clinical Implications of Off-Label Selective Androgen Receptor Modulator Use in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Are SARMs hard on your liver? [alphaplug.com]
- 17. musclegear.net [musclegear.net]
- 18. N-Acetylcysteine Improves Liver Function in Patients with Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. reddit.com [reddit.com]
troubleshooting inconsistent results in (+)-JNJ-37654032 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-JNJ-37654032. The information is designed to address common challenges and inconsistencies that may arise during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonsteroidal selective androgen receptor modulator (SARM).[1][2] Its primary mechanism of action is to bind to the androgen receptor (AR) and modulate its activity in a tissue-selective manner. It exhibits mixed agonist and antagonist activity, meaning it can activate the AR in some tissues (like muscle) while blocking its activity in others (like the prostate).[1][2][3]
Q2: What does the "mixed agonist and antagonist activity" of this compound mean for my experiments?
The dual activity of this compound is a critical factor to consider in experimental design and data interpretation. Depending on the cell type, the specific androgen response elements (AREs) in the reporter genes, and the expression levels of co-regulatory proteins, you may observe either activation or inhibition of AR signaling.[4] This can lead to seemingly contradictory results between different assay systems.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[5] For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO should be stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Inconsistent Experimental Results
Issue 1: High variability or inconsistent results in androgen receptor (AR) reporter assays.
Possible Cause 1: DMSO Concentration
-
Question: Could the concentration of DMSO used to dissolve this compound be affecting my AR reporter assay results?
-
Answer: Yes, high concentrations of DMSO can independently affect androgen receptor expression and signaling, leading to inconsistent results. It is crucial to maintain a final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts.[5] Always include a vehicle control (cells treated with the same final concentration of DMSO without the compound) in your experiments.
Possible Cause 2: Cell Line Integrity and Passage Number
-
Question: My results with this compound seem to be drifting over time. Could my cell line be the issue?
-
Answer: Yes, cell line instability can be a significant source of variability. Androgen receptor expression levels can change with increasing passage number. It is essential to use low-passage cells and to regularly verify the expression and functionality of the AR in your cell line.
Possible Cause 3: Inherent Mixed Agonist/Antagonist Properties
-
Question: I am observing both agonist and antagonist effects of this compound in the same cell line, depending on the experimental conditions. Is this expected?
-
Answer: This is a plausible outcome due to the compound's mixed-activity profile. The balance between agonism and antagonism can be influenced by factors such as the concentration of endogenous androgens in the serum, the specific reporter construct used, and the expression levels of AR coactivators and corepressors in the cells.[4] Consider testing a range of concentrations and using charcoal-stripped serum to reduce the influence of endogenous hormones.
Issue 2: Poor reproducibility in cell viability assays (e.g., MTT, XTT).
Possible Cause 1: Compound Precipitation
-
Question: I've noticed a precipitate in my culture wells after adding this compound. How can I prevent this?
-
Answer: Precipitation of hydrophobic compounds like this compound in aqueous culture media is a common issue.[5] To mitigate this, consider the following:
-
Lower the final concentration: Test a range of concentrations to find the highest soluble dose.
-
Optimize DMSO concentration: Keep the final DMSO concentration as low as possible.
-
Serial dilutions: Prepare intermediate dilutions in culture medium before adding to the final plate to avoid localized high concentrations.[5]
-
Pre-warm the medium: Adding the compound to pre-warmed medium can sometimes improve solubility.[5]
-
Possible Cause 2: Assay Interference
-
Question: Could this compound be interfering with the chemistry of my viability assay?
-
Answer: While less common, some compounds can interfere with the enzymatic reactions or the detection method of viability assays. To rule this out, you can perform a cell-free assay where you add the compound to the assay reagents without cells to see if there is a direct interaction. It is also good practice to visually inspect the cells under a microscope for signs of toxicity before adding the viability reagent.
Experimental Protocols and Data Presentation
Androgen Receptor (AR) Reporter Gene Assay
This protocol provides a general framework for assessing the agonist and antagonist activity of this compound.
Methodology:
-
Cell Culture: Plate cells (e.g., LNCaP, PC3-AR) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Starvation (for agonist testing): Replace the growth medium with a serum-free or charcoal-stripped serum-containing medium for 24 hours to reduce baseline AR activation.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate medium. For antagonist testing, co-treat with a known AR agonist (e.g., dihydrotestosterone, DHT) at its EC50 concentration.
-
Treatment: Add the compound dilutions to the cells and incubate for 18-24 hours.
-
Lysis and Reporter Detection: Lyse the cells and measure the reporter gene activity (e.g., luciferase, beta-galactosidase) according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter activity to a measure of cell viability (e.g., co-transfected control reporter or a separate viability assay).
Data Summary Table:
| Treatment Group | Concentration | Normalized Reporter Activity (Fold Change) |
| Vehicle Control (DMSO) | - | 1.0 |
| DHT (10 nM) | - | X |
| This compound | 1 nM | Y |
| This compound | 10 nM | Z |
| This compound + DHT | 10 nM | A |
Cell Viability Assay (MTT)
This protocol outlines a common method for assessing the effect of this compound on cell viability.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
Data Summary Table:
| Compound Concentration | Incubation Time (hours) | Cell Viability (% of Control) |
| 0 (Vehicle) | 24 | 100 |
| 1 µM | 24 | A |
| 10 µM | 24 | B |
| 0 (Vehicle) | 48 | 100 |
| 1 µM | 48 | C |
| 10 µM | 48 | D |
Western Blot for Androgen Receptor Expression
This protocol can be used to determine if this compound alters the expression level of the androgen receptor.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the androgen receptor overnight at 4°C. Follow with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH, β-actin).
Data Summary Table:
| Treatment | Concentration | AR Protein Level (Normalized to Loading Control) |
| Vehicle Control | - | 1.0 |
| This compound | 1 µM | X |
| This compound | 10 µM | Y |
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
References
- 1. JNJ-37654032 - Wikipedia [en.wikipedia.org]
- 2. JNJ-37654032 | TargetMol [targetmol.com]
- 3. JNJ-37654032 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Oral Bioavailability of Research Compounds
Disclaimer: Information regarding the specific oral bioavailability and formulation of the research compound (+)-JNJ-37654032 is not publicly available. This technical support guide provides general strategies and troubleshooting for improving the oral bioavailability of poorly soluble research compounds, using this compound as a hypothetical example.
This guide is intended for researchers, scientists, and drug development professionals. The following sections provide frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during preclinical development of orally administered compounds with low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the low oral bioavailability of a compound like this compound?
Low oral bioavailability is often a result of several factors that can be broadly categorized as physicochemical and physiological. For a compound like this compound, a nonsteroidal selective androgen receptor modulator (SARM), poor aqueous solubility is a likely primary contributor.[1][2][3] Other factors can include:
-
Poor aqueous solubility: The drug must dissolve in the gastrointestinal (GI) fluids to be absorbed.[4][5]
-
Low dissolution rate: Even if soluble, the drug may dissolve too slowly to be fully absorbed during its transit time in the GI tract.[5]
-
High first-pass metabolism: The drug may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of unchanged drug that reaches systemic circulation.[6]
-
Efflux by transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen.
-
Chemical or enzymatic degradation: The drug may be unstable in the acidic environment of the stomach or degraded by enzymes in the GI tract.
Q2: What are the initial steps to consider when trying to improve the oral bioavailability of a new chemical entity?
A systematic approach is crucial. The following workflow outlines a general strategy for addressing bioavailability challenges.
References
- 1. JNJ-37654032 - Wikipedia [en.wikipedia.org]
- 2. JNJ-37654032 | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
controlling for hormonal fluctuations in SARM animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for hormonal fluctuations in Selective Androgen Receptor Modulator (SARM) animal studies.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Q1: My data from female rodents shows high variability between individuals, even within the same treatment group. What is a likely cause?
A: High variability in data from female rodents is often attributable to the natural fluctuation of ovarian hormones throughout the estrous cycle. The rodent estrous cycle, which typically lasts four to five days, involves significant changes in hormone levels that can affect a wide range of physiological and behavioral endpoints.[1][2] Failure to account for the cycle stage can introduce a major confounding variable into your study.
Data Presentation: Overview of the Rodent Estrous Cycle
| Stage | Duration | Vaginal Cytology | Key Hormonal Events |
| Proestrus | ~1 day | Predominantly nucleated epithelial cells | Rising estrogen, LH surge |
| Estrus | ~1 day | Predominantly cornified epithelial cells | High estrogen, low progesterone |
| Metestrus | ~1 day | Mix of cornified cells and leukocytes | Falling estrogen, rising progesterone |
| Diestrus | ~2 days | Predominantly leukocytes | High progesterone, low estrogen |
To mitigate this variability, you can:
-
Monitor the Estrous Cycle: Track the cycle stage of each animal daily via vaginal cytology and ensure that animals are randomized across treatment groups such that all stages are represented evenly.[1]
-
Standardize the Cycle Stage: Use hormonal synchronization protocols to induce a specific cycle stage across all animals before beginning the experiment.[3][4][5]
-
Use Ovariectomized (OVX) Animals: Surgically remove the ovaries to eliminate endogenous ovarian hormones, creating a stable, hormone-depleted baseline.[6][7][8] This is a common and effective method for studying the direct effects of SARMs.[8][9][10]
Q2: I performed gonadectomies (ovariectomy/castration) on my animals, but the results are still inconsistent or suggest remaining hormonal activity. What could have gone wrong?
A: While gonadectomy is a highly effective method for depleting sex hormones, inconsistencies can arise from several factors:
-
Incomplete Tissue Removal: Even small remnants of ovarian or testicular tissue can produce physiologically significant levels of hormones. Ensure the entire gonad is excised during surgery.
-
Insufficient Recovery and Hormone Washout Period: Animals require a recovery period after surgery. It also takes time for circulating hormones to clear from the system. A minimum of 7-14 days post-surgery is recommended before starting SARM treatment to ensure a complete washout of endogenous sex steroids.[7]
-
Adrenal Androgen Production: In some contexts, androgens produced by the adrenal glands can be a factor, although in rodents this is less significant than in humans.[11]
-
Verification: It is best practice to verify the success of the gonadectomy by measuring serum testosterone or estradiol levels at the end of the study.
Q3: My estrous cycle synchronization protocol is not yielding a high rate of synchronized animals. What should I check?
A: The success of hormonal synchronization can be influenced by several variables.[4][5] If you are experiencing poor results, consider the following:
-
Dosage and Administration: Verify the correct dosage and administration route (e.g., intraperitoneal, subcutaneous) for the hormones used, such as cloprostenol (a prostaglandin analog) and progesterone.[2][3][5]
-
Timing of Injections: The timing and interval between injections are critical for success.[2] Adhere strictly to the published protocol.
-
Animal Stress: High levels of stress from handling or environmental factors can disrupt the estrous cycle and interfere with synchronization. Ensure animals are properly acclimated and handled gently.
-
Confirmation: Always confirm the cycle stage via vaginal smear after the protocol is complete and before initiating the experiment.
Q4: I am observing unexpected or exaggerated uterotrophic or prostatic effects with my SARM treatment. How can hormonal status influence this?
A: The hormonal status of the animal provides the background upon which a SARM acts. Endogenous hormones can lead to additive or competitive effects at the androgen receptor (AR).
-
In Intact Males: The effects of a SARM will be superimposed on the effects of endogenous testosterone and dihydrotestosterone (DHT). SARMs with partial agonist activity may even act as antagonists in tissues with high levels of potent androgens like the prostate.[12]
-
In Intact Females: Endogenous estrogens and androgens can influence the uterine response. Some studies use ovariectomized models to specifically assess the direct impact of SARMs on the uterus without the confounding influence of ovarian hormones.[7]
-
Tissue Selectivity: The "tissue selectivity" of a SARM is often determined in castrated or ovariectomized animals to provide a clean baseline.[8][13] Observing effects in intact animals helps to understand how the SARM will perform in a more physiologically complex hormonal environment.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding experimental design.
Q1: What are the primary methods for controlling hormonal fluctuations in SARM animal studies?
A: The two primary strategies are surgical and pharmacological.
-
Surgical Gonadectomy: This involves the surgical removal of the primary sex hormone-producing organs.
-
Pharmacological Synchronization: This involves using exogenous hormones to align the estrous cycles of a cohort of female animals, so they are all in the same hormonal state at the start of an experiment.[2][3][4][5]
Q2: When should I choose ovariectomy (OVX) versus estrous cycle monitoring for studies in female animals?
A: The choice depends on the specific research question.
Data Presentation: Comparison of Hormonal Control Methods in Female Rodents
| Feature | Ovariectomy (OVX) | Estrous Cycle Monitoring |
| Hormonal State | Stable, hypogonadal baseline (depletes estrogens and androgens)[15] | Cyclical, physiological fluctuations |
| Invasiveness | Surgical procedure requiring anesthesia and post-op care | Non-invasive (vaginal lavage) |
| Labor Intensity | High initial effort (surgery), low daily effort | Low initial effort, high daily effort (daily smears) |
| Best For | Isolating the direct effects of a SARM without influence from ovarian hormones.[8] | Investigating how a SARM interacts with a normal physiological hormonal cycle. |
| Considerations | Removes all ovarian hormones, which may not model the target human population (e.g., pre-menopausal women). | Introduces cycle stage as a variable that must be statistically accounted for. |
Q3: How do I visualize the experimental workflow for deciding on a hormonal control strategy?
A: The following diagram outlines a typical decision-making process for an experiment involving SARMs.
Q4: How does a SARM work in the context of endogenous hormones?
A: SARMs function by binding to the Androgen Receptor (AR). Their tissue-selective effects arise from how they interact with the receptor compared to endogenous androgens like testosterone.
Q5: What is a standard surgical protocol for ovariectomy in mice?
A: The following is a generalized protocol. Always consult your institution's IACUC-approved protocols and veterinary staff.
Experimental Protocols: Dorsal Approach Ovariectomy in Mice
-
Anesthesia and Preparation: Anesthetize the mouse using an approved method (e.g., isoflurane inhalation). Confirm the appropriate plane of anesthesia via a toe pinch. Place the animal in a prone position. Shave the fur on the dorsum over the lumbar region and disinfect the skin with alternating scrubs of povidone-iodine and 70% ethanol.
-
Incision: Make a small (~1 cm) transverse incision through the skin over the dorsal midline.
-
Locating the Ovary: Slide the skin incision to one side until it is over the flank area. A small incision is then made through the underlying abdominal muscle wall. The ovary is typically embedded in a perinephric fat pad, which can be gently exteriorized using blunt forceps.
-
Ovary Removal: Once the ovary, oviduct, and uterine horn are visible, ligate the uterine horn below the ovary with absorbable suture material. Carefully excise the ovary and oviduct above the ligature.
-
Closure and Repeat: Return the uterine horn to the abdominal cavity. Close the muscle incision with a single suture and the skin incision with wound clips or sutures. Slide the skin incision to the contralateral side and repeat the procedure to remove the second ovary.
-
Post-operative Care: Administer post-operative analgesics as prescribed. Monitor the animal for recovery, pain, and incision integrity in a clean, warm cage. Allow for a 7-14 day recovery and hormone washout period before initiating the experiment.[7]
Q6: What is a standard surgical protocol for castration in male rats?
A: The following is a generalized protocol. Always consult your institution's IACUC-approved protocols and veterinary staff.
Experimental Protocols: Scrotal Approach Castration in Rats
-
Anesthesia and Preparation: Anesthetize the rat and confirm the surgical plane of anesthesia. Place the animal in dorsal recumbency. Shave the scrotum and surrounding area and surgically prepare the skin with disinfectant scrubs.
-
Incision: Make a single, small (~1-1.5 cm) incision along the midline of the scrotum through the skin and tunica dartos.
-
Exteriorizing the Testis: Apply gentle pressure to the base of the scrotum to push one testis through the incision. The testis will be covered by the vaginal tunic.
-
Ligation and Excision: Ligate the spermatic cord, including the cremaster muscle and associated blood vessels, using absorbable suture. Use a double ligation for security. Transect the cord distal to the ligatures to remove the testis.
-
Repeat: Repeat the procedure for the second testis through the same scrotal incision.
-
Closure: Close the scrotal incision with wound clips or sutures. A subcuticular suture pattern is often preferred to prevent the animal from removing them.
-
Post-operative Care: Administer analgesics and monitor the animal during recovery as per institutional guidelines. A 7-14 day recovery period is recommended before starting treatment to allow for the clearance of endogenous testosterone.[14][16]
Q7: How can I accurately measure hormone levels to confirm the hormonal status of my animals?
A: Accurate hormone measurement is crucial for validating your animal model.
-
Sample Collection: Blood is typically collected via terminal cardiac puncture or from tail/saphenous veins into tubes containing an appropriate anticoagulant (e.g., EDTA for plasma). Process the blood promptly by centrifugation to separate plasma or allow it to clot to collect serum. Store samples at -80°C until analysis.
-
Assay Selection:
-
Immunoassays (ELISA/RIA): These are widely available and can be cost-effective. However, their specificity can be a concern, especially for measuring low steroid concentrations, due to cross-reactivity with other similar hormones or metabolites.[17]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for steroid hormone quantification.[17] It offers superior specificity and sensitivity by physically separating molecules based on their mass-to-charge ratio, avoiding the cross-reactivity issues of immunoassays.
-
-
Best Practices: Regardless of the method, it is essential to use a validated assay and include appropriate standards and controls. For critical studies, LC-MS/MS is recommended to ensure the accuracy of hormone measurements.[17]
References
- 1. The Track-by-Day method for monitoring the rodent estrous cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oestrous cycle synchronization protocols in rats using cloprostenol and progesterone injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. operamedphys.org [operamedphys.org]
- 5. Hormonal Induction and Synchronization of Estrus in Mice | Opera Medica et Physiologica [operamedphys.org]
- 6. Murine Orchiectomy and Ovariectomy to Reduce Sex Hormone Production [jove.com]
- 7. Selective androgen receptor modulators (SARMs) have specific impacts on the mouse uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonsteroidal Selective Androgen Receptor Modulators Enhance Female Sexual Motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery AND Therapeutic Promise OF Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amelioration of sexual behavior and motor activity deficits in a castrated rodent model with a selective androgen receptor modulator SARM-2f | PLOS One [journals.plos.org]
- 12. Expanding the therapeutic use of androgens via selective androgen receptor modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 14. files.eric.ed.gov [files.eric.ed.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring AR-Dependent Mechanism of Action for (+)-JNJ-37654032
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the androgen receptor (AR)-dependent mechanism of action of (+)-JNJ-37654032.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental validation of this compound's AR-dependent activity.
| Question | Potential Cause | Troubleshooting Steps |
| Why am I not observing a dose-dependent response in my AR reporter gene assay? | 1. Suboptimal concentration of this compound. 2. Low transfection efficiency of the AR and reporter plasmids. 3. Weak promoter activity in the reporter construct. 4. Reagent degradation. | 1. Perform a wider dose-response curve. 2. Optimize transfection conditions (DNA-to-reagent ratio, cell density). 3. Use a reporter with a strong, well-characterized ARE promoter. 4. Prepare fresh reagents and ensure proper storage.[1] |
| My competitive binding assay shows high non-specific binding. | 1. Suboptimal concentration of the radiolabeled ligand. 2. Insufficient washing steps. 3. Issues with the receptor preparation (e.g., cytosol). | 1. Titrate the radiolabeled ligand to determine the optimal concentration. 2. Increase the number and stringency of wash steps. 3. Prepare fresh cytosol and ensure it is kept on ice.[2] |
| I see conflicting agonist and antagonist activity in different cell lines. | 1. Cell-line specific expression of co-regulators. 2. Presence of endogenous androgens in the culture medium. | 1. Use multiple AR-positive and AR-negative cell lines for comparison. 2. Use charcoal-stripped serum to remove endogenous steroids. |
| The compound shows activity in AR-negative cells. | 1. Off-target effects. 2. Compound cytotoxicity. | 1. Perform counter-screening against other nuclear receptors. 2. Conduct a cell viability assay in parallel with the functional assay. |
| My luciferase reporter assay has a weak or no signal. | 1. Low transfection efficiency. 2. Poor quality of plasmid DNA. 3. Weak promoter in the reporter construct. | 1. Optimize the transfection protocol. 2. Use high-quality, endotoxin-free plasmid DNA. 3. Consider using a stronger promoter to drive luciferase expression.[1][3] |
| I'm observing high background signal in my luciferase assay. | 1. Contamination of reagents or samples. 2. Use of inappropriate microplates. | 1. Use freshly prepared reagents and sterile techniques. 2. Use white, opaque plates to minimize cross-talk and background luminescence.[1][3][4] |
| There is high variability between my experimental replicates. | 1. Pipetting errors. 2. Inconsistent cell seeding. 3. Use of reagents from different batches. | 1. Use calibrated pipettes and prepare master mixes. 2. Ensure uniform cell seeding density across all wells. 3. Use reagents from the same lot for all experiments in a set.[1] |
Quantitative Data Summary
The following tables summarize the reported in vivo activity of this compound.
Table 1: In Vivo Anabolic and Androgenic Activity of this compound in Orchidectomized Rats
| Parameter | This compound | Reference |
| Levator Ani Muscle Growth (ED50) | 0.8 mg/kg | [5] |
| Maximal Levator Ani Muscle Growth | Achieved at 3 mg/kg | [5] |
| Ventral Prostate Growth | 21% of full size at 3 mg/kg | [5] |
| Prostate Weight Reduction (in intact rats) | 47% at 3 mg/kg | [5] |
| Lean Body Mass Restoration | ~20% of loss restored | [5] |
Key Experimental Protocols
Detailed methodologies for essential experiments to confirm the AR-dependent mechanism of action are provided below.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of this compound to the androgen receptor by measuring its ability to compete with a radiolabeled AR ligand.
Materials:
-
Rat prostate cytosol (source of AR)
-
[3H]-R1881 (radiolabeled ligand)
-
This compound
-
Unlabeled R1881 (positive control)
-
Dexamethasone (weak positive control)
-
Scintillation cocktail
-
TEDG buffer (Tris, EDTA, DTT, Glycerol)
-
Hydroxyapatite (HAP) slurry
Procedure:
-
Preparation of Reagents: Prepare TEDG buffer and HAP slurry as per standard protocols.[6]
-
Compound Preparation: Prepare serial dilutions of this compound, unlabeled R1881, and dexamethasone.
-
Assay Setup: In duplicate tubes, add the test compounds and controls.
-
Incubation: Add 300 µL of rat prostate cytosol to each tube on ice. Gently vortex and incubate overnight in a refrigerator.[6]
-
Separation of Bound and Unbound Ligand: Add HAP slurry to each tube to bind the AR-ligand complexes. Wash the HAP pellet multiple times with wash buffer to remove unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the final HAP pellet and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of [3H]-R1881 bound versus the concentration of the test compound. Calculate the IC50 value, which is the concentration of the compound that displaces 50% of the radiolabeled ligand.[7]
AR-Driven Reporter Gene Assay
Objective: To measure the functional agonist or antagonist activity of this compound on AR-mediated gene transcription.
Materials:
-
AR-negative cell line (e.g., PC-3, DU-145) or AR-positive cell line (e.g., LNCaP)
-
AR expression plasmid
-
Luciferase reporter plasmid with an Androgen Response Element (ARE) promoter
-
Transfection reagent
-
This compound
-
Dihydrotestosterone (DHT) or R1881 (AR agonist control)
-
Bicalutamide (AR antagonist control)
-
Luciferase assay reagent
-
Charcoal-stripped fetal bovine serum (CCS-FBS)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
-
Transfection (for AR-negative cells): Co-transfect the cells with the AR expression plasmid and the ARE-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with serial dilutions of this compound or DHT in media containing CCS-FBS.
-
Antagonist Mode: Treat the cells with serial dilutions of this compound or bicalutamide in the presence of a constant concentration of DHT (typically the EC50 concentration).
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis:
-
Agonist Mode: Plot the luciferase activity against the concentration of this compound to determine the EC50 value.
-
Antagonist Mode: Plot the percentage inhibition of DHT-induced luciferase activity against the concentration of this compound to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Androgen Receptor (AR) Signaling Pathway.
Experimental Workflow
Caption: Workflow for confirming AR-dependent action.
Troubleshooting Logic
Caption: Logical flow for troubleshooting assay issues.
References
- 1. goldbio.com [goldbio.com]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. JNJ-37654032 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
challenges in synthesizing (+)-JNJ-37654032 for research
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers synthesizing (+)-JNJ-37654032. The information is compiled from established synthetic methodologies for related benzimidazole and trifluoromethylated compounds.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of this compound, categorized by the probable synthetic step.
Step 1: Formation of the Benzimidazole Core
The initial step likely involves the condensation of 4,5-dichloro-1,2-phenylenediamine with a suitable carboxylic acid or aldehyde to form the 5,6-dichlorobenzimidazole scaffold.
Question: Low yield of the 5,6-dichlorobenzimidazole intermediate.
Answer:
Low yields in this step can often be attributed to several factors:
-
Incomplete Reaction: The condensation reaction may require prolonged heating or the use of a dehydrating agent to drive the reaction to completion. Consider increasing the reaction time or adding a Dean-Stark trap to remove water.
-
Side Reactions: The starting diamine is susceptible to oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal pH: The reaction is sensitive to pH. If using an acid catalyst, ensure the stoichiometry is correct. If the reaction is too acidic, it can lead to the degradation of starting materials.
-
Purification Losses: The product may be lost during workup and purification. Optimize the extraction and crystallization conditions.
Table 1: Troubleshooting Low Yields in Benzimidazole Formation
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete reaction | Increase reaction time by 2-4 hours; Use a Dean-Stark trap. | Increased conversion to the desired product. |
| Oxidation of diamine | Purge the reaction vessel with N₂ or Ar; Use degassed solvents. | Minimized formation of colored byproducts. |
| Incorrect pH | Titrate the reaction mixture to ensure optimal pH (typically mildly acidic). | Reduced degradation and improved yield. |
| Purification issues | Adjust solvent system for extraction; Use a different solvent for recrystallization. | Higher recovery of the pure product. |
Step 2: Introduction of the Trifluoromethyl Ketone Moiety
This step likely involves the acylation of the benzimidazole intermediate with a reagent containing the trifluoromethyl ketone functionality or a precursor.
Question: Difficulty in attaching the side chain to the benzimidazole nitrogen.
Answer:
Challenges in this N-acylation or N-alkylation step can arise from:
-
Low Nucleophilicity of Benzimidazole Nitrogen: The nitrogen atoms of the benzimidazole ring are not strongly nucleophilic. The use of a suitable base is crucial to deprotonate the N-H and increase its reactivity.
-
Steric Hindrance: The substituent at the 2-position of the benzimidazole can sterically hinder the approach of the acylating/alkylating agent.
-
Regioselectivity: Acylation/alkylation can occur at either N-1 or N-3. The reaction conditions can influence the regioselectivity.
Table 2: Troubleshooting Side Chain Introduction
| Potential Cause | Recommended Action | Expected Outcome |
| Insufficient activation of benzimidazole | Use a stronger base (e.g., NaH, KHMDS); Increase reaction temperature. | Improved rate of N-functionalization. |
| Steric hindrance | Use a less bulky acylating/alkylating agent if possible; Increase reaction time. | Increased product formation. |
| Poor regioselectivity | Screen different solvents and bases; Lower the reaction temperature. | Improved ratio of the desired regioisomer. |
Step 3: Enantioselective Addition of the Vinyl Group
The creation of the chiral tertiary alcohol is a critical step, likely achieved through the enantioselective addition of a vinyl nucleophile (e.g., vinyl Grignard or vinyllithium) to the trifluoromethyl ketone in the presence of a chiral ligand or catalyst.
Question: Low enantiomeric excess (ee) in the final product.
Answer:
Achieving high enantioselectivity is a common challenge in asymmetric synthesis. Factors that can lead to low ee include:
-
Impurities in Reagents: Traces of water or other protic impurities can quench the organometallic reagent and interfere with the chiral catalyst. Ensure all reagents and solvents are scrupulously dry.
-
Suboptimal Chiral Ligand/Catalyst: The choice of chiral ligand is crucial. It may be necessary to screen a variety of ligands to find one that provides high stereocontrol for this specific substrate.
-
Incorrect Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can significantly improve enantioselectivity.
-
Racemization: The product may be susceptible to racemization under the reaction or workup conditions. Ensure the workup is performed at low temperature and avoids harsh acidic or basic conditions.
Table 3: Improving Enantiomeric Excess
| Potential Cause | Recommended Action | Expected Outcome |
| Reagent/solvent impurities | Use freshly distilled/dried solvents; Use high-purity organometallic reagents. | Consistent and higher ee values. |
| Ineffective chiral ligand | Screen a panel of chiral ligands (e.g., chiral amino alcohols, TADDOLs). | Identification of a more effective ligand for higher ee. |
| Suboptimal temperature | Perform the reaction at lower temperatures (e.g., -78 °C, -40 °C). | Increased enantioselectivity. |
| Product racemization | Quench the reaction at low temperature; Use a buffered aqueous workup. | Preservation of the product's enantiomeric purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The most critical step is the enantioselective addition of the vinyl group to the trifluoromethyl ketone intermediate. This step establishes the chiral center of the molecule, and achieving high enantiomeric excess is essential for the biological activity of the final compound.
Q2: Are there any specific safety precautions to consider during this synthesis?
A2: Yes. Organometallic reagents such as vinyl Grignard or vinyllithium are highly reactive and pyrophoric. They must be handled under a strictly inert atmosphere and with appropriate personal protective equipment. Trifluoromethyl-containing compounds can be volatile and toxic, so adequate ventilation is necessary.
Q3: Can the order of the synthetic steps be changed?
A3: While some flexibility may exist, the proposed sequence is logical. Forming the stable benzimidazole core first, followed by the introduction of the side chain and the final stereoselective addition, is a common and effective strategy in medicinal chemistry. Altering the order could lead to compatibility issues between functional groups and reagents.
Q4: What analytical techniques are recommended for monitoring the reaction progress?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more detailed analysis and to check for the presence of isomers, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of intermediates and the final product. Chiral HPLC is necessary to determine the enantiomeric excess of the final product.
Experimental Protocols
Key Experiment: Enantioselective Vinyl Grignard Addition
Objective: To perform the enantioselective addition of a vinyl Grignard reagent to the 2-(5,6-dichloro-1H-benzo[d]imidazol-2-yl)-1,1,1-trifluoropropan-2-one intermediate.
Materials:
-
2-(5,6-dichloro-1H-benzo[d]imidazol-2-yl)-1,1,1-trifluoropropan-2-one
-
Vinylmagnesium bromide (1.0 M in THF)
-
Chiral ligand (e.g., (R,R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, oven-dried flasks, etc.)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the chiral ligand (0.1 eq) and anhydrous toluene.
-
Cool the solution to 0 °C and add vinylmagnesium bromide (1.2 eq) dropwise. Stir the mixture for 30 minutes at this temperature.
-
In a separate flame-dried flask, dissolve the trifluoromethyl ketone intermediate (1.0 eq) in anhydrous THF.
-
Cool the ketone solution to -78 °C.
-
Slowly add the pre-formed chiral Grignard reagent solution to the ketone solution via cannula over 30 minutes.
-
Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
Determine the enantiomeric excess of the purified product using chiral HPLC.
Visualizations
Logical Workflow for Troubleshooting Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantioselectivity.
General Synthetic Pathway for this compound
Caption: Postulated synthetic pathway for this compound.
Validation & Comparative
A Comparative Analysis of (+)-JNJ-37654032 and Testosterone on Muscle Mass
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of the selective androgen receptor modulator (SARM) (+)-JNJ-37654032 and the androgenic steroid testosterone on skeletal muscle mass. The comparison is based on available preclinical data for this compound and clinical data for testosterone, as direct comparative studies are not available in the published literature. This compound is a nonsteroidal SARM that was investigated in preclinical models but did not advance to human trials.[1]
Executive Summary
Both this compound and testosterone have demonstrated anabolic effects on muscle tissue. Preclinical evidence suggests that this compound can effectively restore lean body mass in a muscle-wasting model with a potentially greater tissue selectivity than testosterone, showing minimal impact on prostate size.[2] Testosterone, a well-established anabolic agent, promotes muscle protein synthesis and increases muscle mass in humans, although its systemic androgenic effects are more pronounced.[3][4] This guide presents a tabulation of quantitative data from key studies, details of their experimental protocols, and diagrams of the proposed signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects on Muscle Mass
The following table summarizes the quantitative effects of this compound and testosterone on muscle mass from representative preclinical and clinical studies, respectively. It is crucial to note that these data are not from a head-to-head comparison and were obtained under different experimental conditions (animal vs. human subjects, different methodologies for measuring muscle mass).
| Compound | Study Population | Dosage | Duration | Key Findings on Muscle Mass | Reference |
| This compound | Aged Orchidectomized Male Rats | 3 mg/kg | Not Specified | Restored ~20% of the lean body mass lost after orchidectomy. Stimulated levator ani muscle growth with an ED50 of 0.8 mg/kg. | Allan G, et al., 2008[2] |
| Testosterone Enanthate | Healthy Older Men (60-75 years) | 125 mg/week and 300 mg/week (intramuscular) | 20 weeks | Dose-dependent increase in skeletal muscle mass. 125 mg/wk group: ~8.5% increase. 300 mg/wk group: ~11.1% increase. | Storer TW, et al., 2008[5] |
| Testosterone Replacement | Hypogonadal Men | Not Specified | 6 months | ~20% mean increase in muscle mass. ~15% mean increase in fat-free mass. | Brodsky IG, et al., 1996[4] |
Experimental Protocols
Study of this compound in Aged Orchidectomized Rats
-
Objective: To evaluate the in vivo androgenic and anabolic activity of this compound.
-
Animal Model: Aged, orchidectomized (castrated) male rats were used to model a state of androgen deficiency and associated muscle loss.
-
Drug Administration: The route of administration was oral.[2]
-
Outcome Measures:
-
Anabolic Activity: The primary measure of muscle growth was the wet weight of the levator ani muscle, a well-established indicator of anabolic activity in rodents.
-
Lean Body Mass: Changes in lean body mass were assessed using magnetic resonance imaging (MRI).[2]
-
Androgenic Activity: The wet weight of the ventral prostate was measured to determine the compound's effect on this androgen-sensitive tissue.
-
-
Methodological Details (based on available information):
-
Male rats were surgically orchidectomized to induce androgen deficiency.
-
Following a recovery and muscle atrophy period, rats were treated with this compound at various doses.
-
At the end of the treatment period, the levator ani muscle and ventral prostate were dissected and weighed.
-
Lean body mass was quantified using MRI scans before and after the treatment period.
-
Study of Testosterone in Healthy Older Men
-
Objective: To determine the dose-response relationship between testosterone administration and changes in muscle mass, strength, and physical function.
-
Study Population: Healthy, community-dwelling men aged 60 to 75 years.
-
Intervention: Participants were randomized to receive weekly intramuscular injections of 25, 50, 125, or 300 mg of testosterone enanthate for 20 weeks. A gonadotropin-releasing hormone (GnRH) agonist was co-administered to suppress endogenous testosterone production.
-
Outcome Measures:
-
Skeletal Muscle Mass: Estimated using dual-energy X-ray absorptiometry (DEXA).
-
Muscle Strength: Assessed by one-repetition maximum (1-RM) in leg press and chest press exercises.
-
Muscle Power: Measured using a Nottingham leg rig.
-
-
Methodological Details:
-
Participants underwent a screening process to ensure they met the inclusion criteria.
-
Baseline measurements of muscle mass (DEXA), strength, and power were obtained.
-
Participants were randomly assigned to one of the testosterone dose groups.
-
Weekly intramuscular injections were administered for 20 weeks.
-
Outcome measures were reassessed at the end of the intervention period.
-
Signaling Pathways
The anabolic effects of both testosterone and SARMs are primarily mediated through the androgen receptor (AR). However, the downstream signaling events and the tissue-selectivity of these compounds may differ.
Testosterone Signaling Pathway in Muscle Hypertrophy
Testosterone promotes muscle growth through both genomic and non-genomic pathways. After binding to the AR in the cytoplasm, the testosterone-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of genes involved in protein synthesis. Additionally, testosterone can activate signaling cascades, such as the PI3K/Akt/mTOR pathway, which is a central regulator of muscle protein synthesis.[6][7]
Testosterone signaling pathway in muscle cells.
SARM Signaling Pathway in Muscle Hypertrophy
SARMs like this compound also bind to the AR. Their tissue selectivity is thought to arise from the unique conformation they induce in the AR upon binding. This altered conformation may lead to the recruitment of different co-regulatory proteins compared to testosterone, resulting in a modified pattern of gene expression. This differential gene regulation is hypothesized to favor anabolic effects in muscle and bone while having reduced activity in androgenic tissues like the prostate.[8][9]
SARM signaling pathway in muscle cells.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a preclinical study evaluating the effects of a SARM on muscle mass.
Preclinical experimental workflow for SARM evaluation.
Conclusion
Based on the available, albeit limited, data, this compound demonstrated significant anabolic activity in a preclinical model of muscle wasting, with a favorable profile of reduced androgenic effects on the prostate compared to what is typically observed with testosterone. Testosterone remains a potent anabolic agent in humans, effectively increasing muscle mass, though its systemic androgenic effects are a key consideration in its therapeutic use. The development of SARMs like this compound represents a strategic approach to dissociate the anabolic and androgenic effects of AR ligands. However, as this compound was not advanced to clinical trials, its efficacy and safety in humans remain unknown. This comparative guide underscores the potential of SARMs while highlighting the need for further research, including direct comparative studies, to fully elucidate their therapeutic index relative to traditional androgens like testosterone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective androgen receptor modulator with minimal prostate hypertrophic activity restores lean body mass in aged orchidectomized male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of testosterone on muscle mass and muscle protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of testosterone replacement on muscle mass and muscle protein synthesis in hypogonadal men--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in muscle mass, muscle strength, and power but not physical function are related to testosterone dose in healthy older men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen-Mediated Regulation of Skeletal Muscle Protein Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 9. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-JNJ-37654032 and Other Nonsteroidal SARMs for Research and Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data for the selective androgen receptor modulator (SARM) (+)-JNJ-37654032 against other well-characterized nonsteroidal SARMs: Ostarine (MK-2866), Ligandrol (LGD-4033), and RAD140. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and presents signaling pathways and experimental workflows through diagrams to facilitate a comprehensive understanding of their pharmacological profiles.
Introduction to Nonsteroidal SARMs
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1][2] Unlike traditional anabolic steroids, nonsteroidal SARMs are designed to elicit the anabolic benefits in muscle and bone while minimizing the androgenic side effects on tissues such as the prostate.[1][2] This tissue selectivity makes them promising candidates for a variety of therapeutic applications, including muscle wasting diseases, osteoporosis, and benign prostatic hyperplasia.
This compound is a nonsteroidal SARM developed by Johnson & Johnson that has demonstrated a potent prostate-sparing anabolic effect in preclinical models.[3] This guide will compare its known characteristics with those of Ostarine, Ligandrol, and RAD140, three other prominent nonsteroidal SARMs that have been extensively studied.
Quantitative Comparison of Preclinical Data
The following tables summarize the available preclinical data for this compound and the comparator SARMs. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Androgen Receptor Binding Affinity
| Compound | Binding Affinity (Ki) |
| This compound | Not explicitly reported in reviewed literature |
| Ostarine (MK-2866) | 3.8 nM[4][5] |
| Ligandrol (LGD-4033) | ~1 nM[6][7] |
| RAD140 | 7 nM[8] |
Table 2: In Vivo Anabolic and Androgenic Potency in Orchidectomized Rat Models
| Compound | Anabolic Effect (Levator Ani Muscle) | Androgenic Effect (Ventral Prostate) |
| This compound | ED50 = 0.8 mg/kg[3][9] | Stimulated growth to 21% of full size at 3 mg/kg[3] |
| Ostarine (MK-2866) | ED50 = 0.03 mg/day[4] | ED50 = 0.12 mg/day[4] |
| Ligandrol (LGD-4033) | Potent muscle activity with weaker partial agonist activity on the prostate[10] | Weaker partial agonist activity compared to muscle[10] |
| RAD140 | Stimulates levator ani muscle beginning at 0.03 mg/kg[8] | Minimal stimulation at anabolic doses[8][11] |
Key Experimental Methodologies
The data presented in this guide are primarily derived from two key types of preclinical experiments: competitive androgen receptor binding assays and in vivo studies in orchidectomized rat models (Hershberger assay).
Competitive Androgen Receptor Binding Assay
This in vitro assay is used to determine the binding affinity of a compound to the androgen receptor.
Protocol:
-
Preparation of Receptor Source: Cytosol containing the androgen receptor is typically isolated from the ventral prostate of rats.[12]
-
Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [3H]-R1881) is incubated with the receptor preparation in the presence of varying concentrations of the test compound.[12][13]
-
Separation and Detection: After incubation, the bound and free radioligand are separated. The amount of radioactivity bound to the receptor is then measured using a scintillation counter.[12]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined. This value is then used to calculate the binding affinity (Ki).[5]
In Vivo Hershberger Bioassay in Rats
This in vivo assay is a standardized method to assess the anabolic and androgenic activity of a compound.[14][15][16]
Protocol:
-
Animal Model: Immature, castrated (orchidectomized) male rats are used as the animal model. Castration removes the endogenous source of androgens, making the androgen-responsive tissues sensitive to exogenous compounds.[16]
-
Dosing: The test compound is administered daily for a set period, typically 10 consecutive days, via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (treated with a known androgen like testosterone propionate) are included.[14][15]
-
Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and key androgen-responsive tissues are dissected and weighed. These tissues include the levator ani muscle (anabolic indicator) and the ventral prostate and seminal vesicles (androgenic indicators).[16]
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of the control groups to determine the anabolic and androgenic effects of the test compound.[14]
Signaling Pathway of Nonsteroidal SARMs
Nonsteroidal SARMs exert their effects by binding to the androgen receptor. The binding of a SARM to the AR initiates a cascade of molecular events that ultimately leads to the modulation of gene expression in target tissues.
Upon entering the cell, the SARM binds to the androgen receptor in the cytoplasm, causing the dissociation of heat shock proteins.[1] The SARM-AR complex then dimerizes and translocates into the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs).[1] This binding event recruits co-regulatory proteins and modulates the transcription of target genes, leading to the desired tissue-specific anabolic effects.[17]
Comparative Discussion
The available preclinical data suggest that this compound is a potent and selective anabolic agent. Its ED50 for levator ani muscle stimulation in orchidectomized rats (0.8 mg/kg) indicates significant anabolic activity.[3][9] Importantly, at a dose that produces maximal muscle growth, it only minimally stimulates the prostate, highlighting its prostate-sparing properties.[3]
In comparison, Ostarine, Ligandrol, and RAD140 also demonstrate favorable anabolic-to-androgenic profiles. Ligandrol exhibits the highest reported binding affinity for the androgen receptor (~1 nM), suggesting high potency.[6][7] Ostarine has been extensively studied and shows a clear dose-dependent increase in anabolic activity with a lesser effect on androgenic tissues.[4] RAD140 is also a potent SARM that can effectively stimulate muscle growth at low doses with minimal impact on the prostate.[8][11]
While a direct ranking of these compounds is challenging without head-to-head comparative studies under identical conditions, all four SARMs demonstrate the key characteristic of tissue selectivity. The choice of a particular SARM for further research and development would likely depend on the specific therapeutic indication, desired potency, and overall safety profile as determined in more advanced preclinical and clinical studies.
Conclusion
This compound is a promising nonsteroidal SARM with a preclinical profile that is comparable to other well-characterized SARMs such as Ostarine, Ligandrol, and RAD140. All four compounds exhibit potent anabolic effects on muscle with a desirable degree of tissue selectivity, sparing androgenic organs like the prostate. The quantitative data and experimental methodologies presented in this guide provide a foundation for researchers to objectively evaluate these compounds for their potential therapeutic applications. Further investigation is warranted to fully elucidate the comparative efficacy and safety of these molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. JNJ-37654032 - Wikipedia [en.wikipedia.org]
- 3. A selective androgen receptor modulator with minimal prostate hypertrophic activity restores lean body mass in aged orchidectomized male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. eurodiagnostico.com [eurodiagnostico.com]
- 6. moreplatesmoredates.com [moreplatesmoredates.com]
- 7. Ligandrol - Wikipedia [en.wikipedia.org]
- 8. moreplatesmoredates.com [moreplatesmoredates.com]
- 9. JNJ-37654032 | TargetMol [targetmol.com]
- 10. vikingtherapeutics.com [vikingtherapeutics.com]
- 11. Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. epa.gov [epa.gov]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
A Preclinical Head-to-Head: A Comparative Guide to (+)-JNJ-37654032 and LGD-4033
For researchers and drug development professionals, the quest for selective androgen receptor modulators (SARMs) with optimal anabolic activity and minimal androgenic side effects is a continuous journey. This guide provides a detailed preclinical comparison of two such compounds: (+)-JNJ-37654032 and LGD-4033. By presenting available data on their binding affinity, in vivo efficacy, and selectivity, this document aims to offer an objective resource for the scientific community.
At a Glance: Key Preclinical Characteristics
| Parameter | This compound | LGD-4033 |
| Mechanism of Action | Nonsteroidal SARM; Mixed Androgen Receptor (AR) agonist/antagonist | Nonsteroidal SARM; AR agonist |
| Binding Affinity (Ki) | 2-17 nM (for the benzimidazole series) | ~1 nM |
| Anabolic Activity (Muscle) | ED50 = 0.8 mg/kg (levator ani muscle growth in orchidectomized rats)[1] | Potent anabolic effect on muscle mass in orchidectomized rats[2] |
| Prostate Activity | Antagonistic or partially agonistic; Reduced prostate weight in intact rats[1][3] | Weak partial agonist activity on the prostate[2] |
| Development Status | Preclinical; Not advanced to human trials[3] | Has undergone Phase I and II clinical trials |
In-Depth Preclinical Data
Binding Affinity and In Vitro Activity
LGD-4033, on the other hand, is a well-characterized nonsteroidal, oral SARM that binds to the androgen receptor with a high affinity of approximately 1 nM.[5] In vitro studies have demonstrated that LGD-4033 is a potent, full agonist in muscle and bone cells, with efficacy comparable to the natural steroidal androgen dihydrotestosterone (DHT).[6]
In Vivo Efficacy and Selectivity: The Orchidectomized Rat Model
A standard preclinical model for evaluating the efficacy and tissue selectivity of SARMs is the orchidectomized (ORX) rat, which mimics a state of androgen deficiency.
For This compound , studies in ORX rats have shown that it is an orally active SARM with clear muscle selectivity. It stimulated the growth of the levator ani muscle with an ED50 of 0.8 mg/kg and achieved maximal growth at a dose of 3 mg/kg.[1] In stark contrast to its anabolic effects, it exhibited only partial agonist or even antagonist activity in the prostate, stimulating ventral prostate growth to only 21% of its full size at the 3 mg/kg dose.[1] Furthermore, in intact rats, this compound demonstrated its androgen receptor antagonistic properties by reducing prostate weight by 47% at a 3 mg/kg dose, without inhibiting muscle growth.[1]
LGD-4033 has also been extensively evaluated in the ORX rat model. It has demonstrated potent and selective anabolic activity in muscle and bone.[2] In these models, LGD-4033 effectively increased muscle mass and showed weaker partial agonist activity on the prostate.[2] The tissue-selective properties of LGD-4033 appear to be intrinsic to the compound, as they are independent of local drug concentrations.[2] One of the key findings for LGD-4033 is its remarkable selectivity for muscle versus prostate, with a reported selectivity ratio of over 500-fold.[6]
Signaling and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. A selective androgen receptor modulator with minimal prostate hypertrophic activity restores lean body mass in aged orchidectomized male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vikingtherapeutics.com [vikingtherapeutics.com]
- 3. JNJ-37654032 - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand Pharmaceuticals Incorporated - Ligand Initiates Clinical Trial with the Selective Androgen Receptor Modulator LGD-4033, a Potential Treatment of Muscle and Bone Disorders [investor.ligand.com]
Unveiling the Tissue-Sparing Potential of (+)-JNJ-37654032: A Comparative Analysis
For researchers and drug development professionals, the quest for tissue-selective androgen receptor modulators (SARMs) that uncouple desired anabolic effects from unwanted androgenic side effects is a paramount objective. In this context, (+)-JNJ-37654032 has emerged as a compound of interest, with preclinical data suggesting a favorable profile of potent muscle-building activity with minimal impact on the prostate. This guide provides an objective comparison of this compound with other notable SARMs, supported by experimental data and detailed methodologies to aid in the validation of its tissue-selective claims.
Mechanism of Action: The SARM Principle
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that bind to androgen receptors (ARs) and exhibit tissue-specific agonist or antagonist activity. Unlike traditional anabolic steroids, which often exert a broad androgenic effect across various tissues, SARMs are designed to selectively target ARs in tissues like muscle and bone, promoting anabolic effects, while sparing others, such as the prostate and skin, from significant androgenic stimulation. The tissue selectivity of SARMs is believed to arise from their unique molecular structures, which result in conformational changes in the AR that are distinct from those induced by endogenous androgens. This leads to differential recruitment of co-regulatory proteins and tissue-specific gene expression.
In Vivo Efficacy: A Head-to-Head Comparison
The gold-standard preclinical assay to determine the tissue selectivity of a SARM is the Hershberger assay, performed in orchidectomized (castrated) rats. This model allows for the assessment of a compound's anabolic activity (measured by the growth of the levator ani muscle) and its androgenic activity (measured by the increase in prostate weight). The data presented below summarizes the in vivo efficacy of this compound in comparison to other well-characterized SARMs.
| Compound | Anabolic Activity (Levator Ani) ED₅₀ (mg/kg) | Androgenic Activity (Prostate) ED₅₀ (mg/kg) | Anabolic/Androgenic Selectivity Ratio |
| This compound | 0.8 [1][2][3] | >3 (21% of maximal growth at 3mg/kg) [1] | High (Specific ratio not calculable from available data) |
| BMS-564929 | 0.0009[4] | 0.14[4] | ~155 |
| Ostarine (MK-2866) | 0.03 (mg/day)[5][6] | 0.12 (mg/day)[5][6] | 4 |
| RAD140 | Stimulates at 0.03 mg/kg[7] | Minimal stimulation until 30 mg/kg[7] | High (Specific ratio not calculable from available data) |
| LGD-4033 | Potent muscle activity | Weaker partial agonist activity on the prostate | Favorable (Specific ratio not calculable from available data) |
Note: Data for Ostarine is presented in mg/day as reported in the source. Direct comparison of ED₅₀ values should be made with caution due to potential differences in experimental protocols.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. A selective androgen receptor modulator with minimal prostate hypertrophic activity restores lean body mass in aged orchidectomized male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNJ-37654032 | TargetMol [targetmol.com]
- 3. JNJ-37654032 [cnreagent.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. eurodiagnostico.com [eurodiagnostico.com]
- 7. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of (+)-JNJ-37654032: A Comparative Guide to Steroid Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
(+)-JNJ-37654032 has been identified as a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM).[1][2][3][4] SARMs are a class of therapeutic compounds designed to elicit the anabolic benefits of androgens with reduced unwanted androgenic side effects in tissues like the prostate.[1] A key aspect of their preclinical evaluation is the assessment of their binding affinity and selectivity against other structurally related steroid hormone receptors. This guide provides a comparative overview of the cross-reactivity of this compound with other key steroid receptors, supported by established experimental methodologies.
Comparative Binding Affinity of this compound
The table below summarizes the known binding affinity for the androgen receptor and indicates where data for other steroid receptors would be presented in a comprehensive selectivity panel.
| Receptor | Ligand | Binding Affinity (Ki, nM) |
| Androgen Receptor (AR) | This compound | 2-17 [1] |
| Dihydrotestosterone (DHT) | ~1 | |
| Glucocorticoid Receptor (GR) | This compound | >1000 |
| Dexamethasone | ~5 | |
| Mineralocorticoid Receptor (MR) | This compound | >1000 |
| Aldosterone | ~1 | |
| Progesterone Receptor (PR) | This compound | >1000 * |
| Progesterone | ~1 |
Note: Values for GR, MR, and PR for this compound are hypothetical based on the expected selectivity profile of a SARM and are for illustrative purposes. Actual experimental determination is required for confirmation.
Experimental Protocols
The determination of steroid receptor binding affinity and selectivity is typically achieved through competitive radioligand binding assays.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to a specific receptor.
Materials:
-
Receptor Source: Cytosolic or nuclear extracts from cells or tissues expressing the target steroid receptor (e.g., human embryonic kidney 293 cells transfected with the human androgen receptor).
-
Radioligand: A high-affinity, radioactively labeled ligand specific for the target receptor (e.g., [³H]-mibolerone for AR, [³H]-dexamethasone for GR, [³H]-aldosterone for MR, [³H]-R5020 for PR).
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors and other stabilizing agents.
-
Wash Buffer: Ice-cold buffer to separate bound from free radioligand.
-
Scintillation Cocktail: For detection of radioactivity.
-
96-well Filter Plates: With glass fiber filters to trap receptor-ligand complexes.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation: A constant concentration of the receptor preparation and the specific radioligand are prepared in the assay buffer. A series of dilutions of the test compound, this compound, are also prepared.
-
Incubation: The receptor preparation, radioligand, and varying concentrations of the test compound are incubated together in the wells of a 96-well plate. Control wells containing only the receptor and radioligand (total binding) and wells with an excess of a known non-radioactive high-affinity ligand (non-specific binding) are also included. The incubation is typically carried out at 4°C for a sufficient time to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through the glass fiber filter plates. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: The filters are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the generalized signaling pathway for nuclear steroid receptors and the workflow of a competitive binding assay.
Caption: General Nuclear Steroid Receptor Signaling Pathway.
References
A Comparative Guide to the Prostate-Sparing Effects of (+)-JNJ-37654032
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective androgen receptor modulator (SARM) (+)-JNJ-37654032 with other alternatives, focusing on its prostate-sparing effects. The information is compiled from preclinical studies to support research and development in tissue-selective androgenic compounds.
Introduction to this compound
This compound is a nonsteroidal SARM developed by Johnson & Johnson.[1] As a member of the benzimidazole series of SARMs, it exhibits mixed agonistic and antagonistic activities on the androgen receptor (AR) in a tissue-selective manner.[1] Preclinical studies in animal models have demonstrated its potential to stimulate muscle growth (anabolic activity) while having minimal stimulatory and potentially antagonistic effects on the prostate gland.[1] This profile makes it a compound of interest for therapeutic applications where muscle wasting is a concern without the adverse androgenic effects on the prostate, such as benign prostatic hyperplasia or prostate cancer.
Comparative Efficacy: Anabolic vs. Androgenic Effects
The primary advantage of SARMs like this compound lies in their ability to dissociate anabolic and androgenic effects. The following table summarizes the preclinical data on the effects of this compound on an anabolic target (levator ani muscle) and an androgenic target (prostate) in rats, compared to other SARMs.
Table 1: Comparison of Anabolic and Androgenic Effects of Various SARMs in Rat Models
| Compound | Dose | Anabolic Effect (Levator Ani Muscle) | Androgenic Effect (Ventral Prostate) | Key Finding |
| This compound | 3 mg/kg | Maximal growth stimulation | Stimulated to only 21% of full size; 47% weight reduction in intact rats | Potent anabolic effect with significant prostate-sparing |
| JNJ-28330835 | 10 mg/kg | Maximal growth stimulation | 30% weight reduction in intact rats | Prostate-sparing with anabolic properties |
| S-1 | 0.5 mg/day | No significant change in intact rats | 35.9% weight reduction in intact rats | Significant prostate weight reduction |
| S-4 | 0.5 mg/day | No significant change in intact rats | 20.6% weight reduction in intact rats | Prostate-sparing effects observed |
Note: Data is compiled from multiple studies and may not be directly comparable due to variations in experimental protocols.
Experimental Protocols
The preclinical efficacy of this compound and other SARMs is typically evaluated using the Hershberger bioassay.[2][3] This standardized in vivo assay in castrated rats allows for the simultaneous assessment of anabolic and androgenic activities.
General Hershberger Bioassay Protocol
-
Animal Model: Immature, peripubertal male rats are castrated and allowed a recovery period of approximately 7-10 days for the androgen-dependent tissues to regress.[2][3]
-
Dosing: The test compound is administered daily for 10 consecutive days via oral gavage or subcutaneous injection.[4] A vehicle control group and a positive control group (e.g., testosterone propionate) are included.
-
Endpoint Analysis: Approximately 24 hours after the final dose, the animals are euthanized.[4] The ventral prostate, seminal vesicles, and levator ani muscle are dissected and weighed.[3]
-
Data Interpretation: The weights of the levator ani muscle are used as a measure of anabolic activity, while the weights of the ventral prostate and seminal vesicles indicate androgenic activity.[3] A successful SARM will show a significant increase in levator ani muscle weight with a proportionally smaller increase in the weights of the prostate and seminal vesicles compared to the positive control.
Proposed Mechanism of Tissue Selectivity
The tissue-selective action of SARMs is believed to be a result of the unique conformational change they induce in the androgen receptor upon binding. This altered conformation leads to differential recruitment of co-activator and co-repressor proteins in different tissues.
In tissues like muscle, the SARM-AR complex may preferentially recruit co-activators, leading to the transcription of genes responsible for muscle growth (anabolic effects). Conversely, in the prostate, the same complex may fail to recruit necessary co-activators or may even recruit co-repressors, resulting in a lack of stimulation or even antagonism of androgenic effects.
Caption: Proposed mechanism of tissue-selective action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel SARM like this compound.
Caption: Preclinical workflow for evaluating SARM activity.
Conclusion
The available preclinical data strongly suggest that this compound is a potent anabolic agent with significant prostate-sparing properties. Its ability to stimulate muscle growth while minimizing androgenic effects on the prostate makes it a compelling candidate for further investigation in conditions characterized by muscle wasting where traditional androgen therapies are contraindicated due to their prostatic effects. Further research is warranted to fully elucidate its molecular mechanism of action and to translate these promising preclinical findings into clinical applications.
References
A Comparative Guide to the In Vivo Efficacy of (+)-JNJ-37654032 and Dihydrotestosterone (DHT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of the selective androgen receptor modulator (SARM), (+)-JNJ-37654032, and the potent endogenous androgen, dihydrotestosterone (DHT). The information presented is based on available preclinical data and is intended to inform research and development in areas such as muscle wasting, andropause, and benign prostatic hyperplasia.
Executive Summary
This compound is a nonsteroidal SARM that has demonstrated tissue-selective anabolic effects in preclinical models.[1][2] It displays potent agonistic activity in muscle and bone while exhibiting partial agonist or antagonist activity in the prostate.[3][4] In contrast, dihydrotestosterone (DHT) is a powerful natural androgen that serves as the primary active metabolite of testosterone in many tissues, exerting strong anabolic and androgenic effects.[2][5] This guide synthesizes in vivo data to highlight the distinct efficacy profiles of these two compounds, with a focus on their anabolic and androgenic activities.
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the quantitative data on the in vivo effects of this compound and DHT on key androgen-responsive tissues in orchidectomized (castrated) rat models. The data has been compiled from various preclinical studies to facilitate a comparative analysis.
Table 1: Anabolic Activity on Levator Ani Muscle in Orchidectomized Rats
| Compound | Dose | Route of Administration | Change in Levator Ani Muscle Weight | Reference |
| This compound | 0.8 mg/kg/day | Oral | ED50 for muscle growth stimulation | [6] |
| This compound | 3 mg/kg/day | Oral | Maximal growth stimulation | [6] |
| DHT | 3 mg/kg/day | Subcutaneous | Complete restoration of muscle weight post-orchidectomy | [7] |
Table 2: Androgenic Activity on Ventral Prostate in Orchidectomized Rats
| Compound | Dose | Route of Administration | Change in Ventral Prostate Weight | Reference |
| This compound | 3 mg/kg/day | Oral | Stimulation to 21% of full size | [6] |
| This compound (in intact rats) | 3 mg/kg/day | Oral | 47% reduction in prostate weight | [6] |
| DHT | 3 mg/kg/day | Subcutaneous | Complete restoration of prostate weight post-orchidectomy | [7] |
Experimental Protocols
The in vivo data presented in this guide are primarily derived from studies employing the Hershberger bioassay . This standardized and validated assay is a short-term in vivo screening method used to evaluate the androgenic and antiandrogenic properties of chemical substances.[8][9][10]
Key Methodologies of the Hershberger Bioassay:
-
Animal Model: The assay utilizes peripubertal male rats that have been surgically castrated (orchidectomized).[8] This removes the primary source of endogenous androgens, creating a sensitive model to detect the effects of exogenous androgenic compounds.
-
Treatment Groups: The study typically includes a vehicle control group (negative control), a positive control group treated with a reference androgen like testosterone propionate or DHT, and multiple dose groups for the test compound.[8][10]
-
Administration: The test compounds are administered daily for a period of 10 consecutive days.[8][11] The route of administration can be oral (gavage) or subcutaneous injection.
-
Endpoints: Approximately 24 hours after the final dose, the animals are euthanized, and key androgen-responsive tissues are excised and weighed. The primary endpoints are the wet weights of the following tissues:
-
Data Analysis: The weights of the androgen-responsive tissues from the test groups are statistically compared to those of the vehicle control group. A significant increase in tissue weight indicates androgenic activity, while a significant decrease in tissue weight in the presence of a co-administered androgen suggests antiandrogenic activity.[8]
Signaling Pathways and Mechanisms of Action
The differential in vivo effects of this compound and DHT can be attributed to their distinct interactions with the androgen receptor (AR) and subsequent downstream signaling events.
DHT: A Full Androgen Receptor Agonist
DHT binds to the AR with high affinity, inducing a conformational change that promotes the dissociation of heat shock proteins, dimerization, and nuclear translocation.[1][12] Inside the nucleus, the DHT-AR complex binds to androgen response elements (AREs) on target genes, recruiting a suite of coactivators to initiate robust gene transcription.[1][12] This leads to the full spectrum of androgenic and anabolic effects.
This compound: A Selective Androgen Receptor Modulator (SARM)
As a SARM, this compound also binds to the AR. However, it induces a unique receptor conformation that leads to the differential recruitment of co-regulators (coactivators and corepressors) in a tissue-specific manner.[1][12][13] In anabolic tissues like muscle, it effectively recruits coactivators, leading to a strong anabolic response. In androgenic tissues like the prostate, it may recruit a mix of coactivators and corepressors, resulting in a partial agonist or even an antagonistic effect, especially in the presence of endogenous androgens.[3][13]
Experimental Workflow
The general workflow for a preclinical in vivo comparison of androgenic compounds using the Hershberger assay is outlined below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of the pharmacological effects of a novel selective androgen receptor modulator, the 5alpha-reductase inhibitor finasteride, and the antiandrogen hydroxyflutamide in intact rats: new approach for benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. oecd.org [oecd.org]
- 9. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Test No. 441: Hershberger Bioassay in Rats - Overton [app.overton.io]
- 12. Androgens and Selective Androgen Receptor Modulators to Treat Functional Limitations Associated With Aging and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expanding the therapeutic use of androgens via selective androgen receptor modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Transcriptional Landscape: A Comparative Guide to (+)-JNJ-37654032 and Other Selective Androgen Receptor Modulators
For researchers, scientists, and drug development professionals, understanding the nuanced molecular mechanisms of investigational compounds is paramount. This guide provides a comparative analysis of the differential gene expression profiles of the selective androgen receptor modulator (SARM) (+)-JNJ-37654032 and other notable SARMs. Due to the limited publicly available transcriptomic data for this compound, this comparison leverages its known preclinical anabolic effects on muscle to infer its likely impact on gene expression, juxtaposed with data from more extensively studied SARMs.
Executive Summary
This compound is a nonsteroidal, orally active SARM characterized by its mixed agonist and antagonist activity on the androgen receptor (AR). Preclinical studies in orchidectomized rat models have highlighted its potent muscle-sparing and anabolic effects, demonstrating a significant increase in levator ani muscle mass with minimal hypertrophic impact on the prostate. While direct, comprehensive gene expression data for this compound remains scarce in peer-reviewed literature, its demonstrated anabolic activity suggests a modulation of myogenic pathways similar to other well-documented SARMs. This guide will synthesize available preclinical data for this compound and compare its anticipated effects on muscle-related gene expression with those of other prominent SARMs, including Ostarine (MK-2866), Ligandrol (LGD-4033), RAD140 (Testolone), and S-23.
Comparative Preclinical Data
The following table summarizes key preclinical findings for this compound and other SARMs, providing a basis for inferring their respective impacts on gene expression. The data is primarily derived from studies in rodent models.
| Compound | Primary Anabolic Effect | Prostate Effect | Investigated for | Key Preclinical Findings |
| This compound | Potent stimulation of levator ani muscle growth. | Minimal hypertrophic activity; prostate-sparing. | Muscle wasting conditions. | Orally active with demonstrated muscle selectivity in orchidectomized rats. |
| Ostarine (MK-2866) | Increased lean body mass and muscle strength. | Minimal to no significant increase in prostate size. | Muscle wasting, osteoporosis. | Stimulates myogenic differentiation by increasing expression of MyoD, myogenin, and MyH.[1][2] |
| Ligandrol (LGD-4033) | Significant increases in lean body mass. | Low to moderate impact on prostate size at anabolic doses. | Muscle wasting, osteoporosis. | Potent anabolic activity in muscle and bone.[3][4][5][6] |
| RAD140 (Testolone) | Potent anabolic effects on muscle and bone. | Highly selective for muscle over prostate tissue. | Muscle wasting, breast cancer. | Neuroprotective effects observed in addition to potent anabolic activity.[7][8][9][10] |
| S-23 | Increased muscle mass and bone mineral density. | Suppressive effects on the prostate. | Male contraception, muscle wasting. | Demonstrates high binding affinity to the androgen receptor.[11][12][13][14][15] |
Inferred and Observed Differential Gene Expression in Skeletal Muscle
Based on the established mechanisms of SARM action and available research, the following table outlines the expected and observed effects on the expression of key genes involved in muscle growth and differentiation. The effects of this compound are inferred from its strong anabolic preclinical data.
| Gene Target | Function in Muscle | Inferred/Observed Effect of this compound | Observed Effect of Other SARMs (Ostarine, LGD-4033, etc.) |
| Androgen Receptor (AR) | Mediates the effects of androgens and SARMs. | Upregulation (inferred) | Upregulation or increased activity. |
| MyoD | Myogenic determination factor 1, key regulator of muscle differentiation. | Upregulation (inferred) | Upregulation (Ostarine).[1][2] |
| Myogenin | Myogenic factor 4, crucial for myoblast fusion. | Upregulation (inferred) | Upregulation (Ostarine).[1][2] |
| Myosin Heavy Chain (MyH) | Major contractile protein in muscle fibers. | Upregulation (inferred) | Upregulation (Ostarine).[1] |
| Insulin-like Growth Factor 1 (IGF-1) | Promotes muscle protein synthesis and proliferation of satellite cells. | Upregulation (inferred) | Upregulation is a key downstream effect of AR activation.[16][17] |
| Akt (Protein Kinase B) | Central node in signaling pathways that promote muscle hypertrophy. | Increased phosphorylation/activity (inferred) | Activation is a common feature of anabolic signaling.[18] |
| mTOR (mammalian Target of Rapamycin) | Key regulator of protein synthesis and cell growth. | Increased activity (inferred) | Activation is a critical step in muscle hypertrophy signaling.[16][18] |
| Atrogin-1/MAFbx | E3 ubiquitin ligase involved in muscle atrophy. | Downregulation (inferred) | Downregulation is expected as part of the anti-catabolic effect. |
| MuRF1 | E3 ubiquitin ligase that promotes muscle protein degradation. | Downregulation (inferred) | Downregulation is expected as part of the anti-catabolic effect. |
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental processes discussed, the following diagrams are provided in DOT language for Graphviz.
Caption: SARM Signaling Pathway in Muscle Cells.
Caption: Experimental Workflow for SARM Gene Expression Analysis.
Experimental Protocols
While specific protocols for studies on this compound are not publicly available, a generalized methodology for assessing differential gene expression following SARM administration in a preclinical model is outlined below. This protocol is based on standard practices in the field.
1. Animal Model and Dosing Regimen
-
Animal Model: Orchidectomized (castrated) male Sprague-Dawley rats are a common model to study the effects of androgens and SARMs in a low-androgen environment.
-
Acclimatization: Animals are allowed to acclimatize for a minimum of one week prior to the commencement of the study.
-
Grouping: Animals are randomly assigned to treatment groups: Vehicle control, this compound, and other SARM comparator groups.
-
Dosing: The compounds are typically administered orally via gavage once daily for a predetermined period (e.g., 14-28 days). Doses would be based on previous efficacy studies.
2. Tissue Collection and RNA Extraction
-
Euthanasia and Tissue Harvest: At the end of the treatment period, animals are euthanized, and specific muscles (e.g., levator ani, gastrocnemius) are rapidly excised, weighed, and snap-frozen in liquid nitrogen or stored in an RNA stabilization solution.
-
RNA Isolation: Total RNA is extracted from the muscle tissue using a suitable kit (e.g., RNeasy Fibrous Tissue Mini Kit) following the manufacturer's instructions. This typically involves tissue homogenization, lysis, and purification steps.
-
RNA Quality Control: The quantity and quality of the extracted RNA are assessed. RNA concentration is measured using a spectrophotometer (e.g., NanoDrop), and RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). Samples with a high RIN value (typically > 7) are used for downstream applications.
3. Gene Expression Analysis (RNA-Sequencing)
-
Library Preparation: RNA-sequencing libraries are prepared from the high-quality total RNA. This process typically involves rRNA depletion or poly(A) selection, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and library amplification.
-
Sequencing: The prepared libraries are sequenced on a next-generation sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient to detect differentially expressed genes (typically 20-30 million reads per sample for bulk RNA-Seq).
-
Bioinformatic Analysis:
-
Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: Reads are aligned to a reference genome (e.g., rat genome).
-
Quantification of Gene Expression: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly upregulated or downregulated between the treatment and control groups. This typically involves using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by the SARM treatment.
-
4. Validation of Gene Expression Changes
-
Quantitative Real-Time PCR (qPCR): A subset of differentially expressed genes identified by RNA-Seq are validated using qPCR. This technique provides a more targeted and sensitive measurement of gene expression.
-
Western Blotting: To confirm that changes in mRNA levels translate to changes in protein expression, Western blotting can be performed for key proteins in the identified signaling pathways.
Conclusion
This compound is a promising SARM with demonstrated anabolic efficacy in preclinical models, suggesting a significant impact on the gene expression profile of skeletal muscle. While direct comparative transcriptomic data is lacking, its potent muscle-building and prostate-sparing properties allow for informed inferences about its molecular mechanism. It is anticipated that this compound, similar to other well-characterized SARMs, promotes muscle hypertrophy by upregulating the expression of key myogenic regulatory factors and components of the IGF-1/Akt/mTOR signaling pathway, while concurrently downregulating genes associated with muscle atrophy. Further research involving head-to-head transcriptomic studies is necessary to fully elucidate the unique and shared molecular signatures of this compound in comparison to other SARMs. Such studies will be crucial for a comprehensive understanding of its therapeutic potential and for guiding future drug development efforts in the field of muscle-wasting disorders.
References
- 1. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vikingtherapeutics.com [vikingtherapeutics.com]
- 4. Ligand Pharmaceuticals Incorporated - Ligand Initiates Clinical Trial with the Selective Androgen Receptor Modulator LGD-4033, a Potential Treatment of Muscle and Bone Disorders [investor.ligand.com]
- 5. usada.org [usada.org]
- 6. Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 8. RAD140 (Testolone) negatively impacts skeletal muscle adaptation, frailty status and mortality risk in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. behemothlabz.com [behemothlabz.com]
- 12. peptidepros.net [peptidepros.net]
- 13. melanotanexpress.com [melanotanexpress.com]
- 14. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 15. S-23 [FAST FACTS]: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 16. Crucial role of androgen receptor in resistance and endurance trainings-induced muscle hypertrophy through IGF-1/IGF-1R- PI3K/Akt- mTOR pathway | springermedizin.de [springermedizin.de]
- 17. researchgate.net [researchgate.net]
- 18. Testosterone signals through mTOR and androgen receptor to induce muscle hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (+)-JNJ-37654032: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of the selective androgen receptor modulator (SARM), (+)-JNJ-37654032. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols.
Chemical and Safety Data Overview
This compound is a research-grade, halogenated organic compound. Its chemical formula is C₁₁H₇Cl₂F₃N₂O.[1][2] Due to the presence of chlorine and fluorine atoms, it is classified as a halogenated organic waste and requires specific disposal procedures to mitigate potential environmental and health risks.[3][4] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a halogenated compound necessitates handling it as potentially hazardous waste.
Table 1: Chemical and Storage Information for this compound
| Property | Information |
| Chemical Name | 2-(5,6-dichloro-1H-benzimidazol-2-yl)-1,1,1-trifluorobut-3-en-2-ol |
| CAS Number | 944919-15-7 |
| Molecular Formula | C₁₁H₇Cl₂F₃N₂O[1][2] |
| Appearance | Solid powder[5] |
| Storage | Dry, dark conditions. Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C.[5][6] |
| Solubility | Soluble in DMSO[5] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Recommended when handling the powder form outside of a certified chemical fume hood. |
Disposal Procedures
The following step-by-step protocol outlines the proper disposal of this compound. This procedure is designed to comply with general laboratory safety standards for halogenated chemical waste.
Waste Segregation
Proper segregation of chemical waste is critical to ensure safe and compliant disposal.
-
Halogenated vs. Non-Halogenated Waste: Under no circumstances should this compound or its solutions be mixed with non-halogenated chemical waste.[3][7] Maintain separate, clearly labeled waste containers.
-
Solid vs. Liquid Waste: Dispose of solid this compound and contaminated materials (e.g., weighing boats, contaminated paper towels) separately from liquid waste generated from solutions.
-
Sharps: Any sharps contaminated with this compound, such as needles or broken glass, must be disposed of in a designated sharps container for chemical waste.
Solid Waste Disposal
-
Container: Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled "Halogenated Solid Waste" container.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The hazard class (e.g., "Toxic," "Irritant" - in the absence of an SDS, assume general toxicity for a research compound).
-
The date of accumulation.
-
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.
Liquid Waste Disposal
-
Container: Collect all liquid waste containing this compound (e.g., unused solutions, solvent rinses) in a designated, leak-proof, and chemically compatible "Halogenated Liquid Waste" container.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The chemical name and approximate concentration: "this compound, [Concentration]"
-
All solvent components and their approximate percentages.
-
The hazard class (e.g., "Toxic," "Flammable" if dissolved in a flammable solvent).
-
The date of accumulation.
-
-
Storage: Keep the container tightly sealed when not in use and store it in a designated satellite accumulation area with secondary containment.
Decontamination of Glassware and Surfaces
-
Rinsing: Rinse contaminated glassware and surfaces with a suitable solvent (e.g., ethanol or acetone) three times.
-
Rinsate Collection: Collect all rinsate as halogenated liquid waste.
-
Final Cleaning: After the solvent rinse, wash glassware with soap and water.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation in the area of the spill.
-
Contain: Use a chemical spill kit to absorb the spilled material.
-
Collect: Carefully collect the absorbent material and any contaminated debris.
-
Dispose: Place all collected materials into the designated "Halogenated Solid Waste" container.
-
Decontaminate: Decontaminate the spill area as described in section 3.4.
Experimental Workflow Visualizations
To further clarify the disposal process, the following diagrams illustrate the key decision points and procedural flows.
Caption: Disposal workflow for this compound.
Caption: Waste segregation logic for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNJ-37654032 - Wikipedia [en.wikipedia.org]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 5. medkoo.com [medkoo.com]
- 6. JNJ-37654032 | TargetMol [targetmol.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling (+)-JNJ-37654032
Essential Safety Protocols for Handling (+)-JNJ-37654032
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the handling of this compound, a potent, orally active selective androgen receptor modulator (SARM) intended for research use only.[1][2][3] Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on best practices for handling potent pharmaceutical compounds in a laboratory setting.
Compound Information
| Identifier | Value |
| IUPAC Name | 1H-Benzimidazole-2-methanol, 5,6-dichloro-alpha-ethenyl-alpha-(trifluoromethyl)-, (+)-[1] |
| CAS Number | 944919-15-7[1] |
| Molecular Formula | C11H7Cl2F3N2O[1] |
| Molecular Weight | 311.09 g/mol [1] |
| Description | A nonsteroidal androgen receptor (AR) ligand with mixed agonist and antagonist activity.[1][4] It is being investigated for its potential in treating muscle-wasting diseases.[2][4] |
| Physical Form | Typically a powder. |
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory operations is necessary to determine the appropriate level of PPE.[5] The following table outlines the minimum recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should provide a tight seal around the eyes to protect against splashes.[6] A face shield should be worn over safety goggles when there is a significant risk of splashing or aerosol generation.[6][7] All eye and face protection must meet ANSI Z87.1 standards.[6][8] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of disposable nitrile gloves for incidental contact.[9] For prolonged contact or when handling larger quantities, consider wearing a more robust glove, such as neoprene or Silver Shield gloves, underneath the outer nitrile glove.[9] Gloves should be inspected for any signs of degradation before use and changed immediately upon contamination.[8] |
| Body Protection | Disposable Gown over a Lab Coat | A disposable, fluid-resistant gown should be worn over a standard laboratory coat to provide an additional layer of protection.[10] Lab coats should be buttoned and fit properly to cover as much skin as possible.[8] |
| Respiratory Protection | N95 Respirator or Higher | When handling the powder outside of a containment system (e.g., weighing), a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particles. For procedures with a higher risk of aerosolization, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be necessary.[7][10] |
| Foot Protection | Closed-toe Shoes | Shoes should fully cover the feet to protect against spills and falling objects.[7] |
Operational Plan: Handling and Weighing
Due to its potency, this compound should be handled in a manner that minimizes exposure. Engineering controls are the primary means of protection, supplemented by PPE.
Engineering Controls:
-
Containment: All handling of the solid compound, especially weighing and reconstituting, should be performed in a containment system such as a chemical fume hood, a glove box, or a ventilated balance enclosure.[10][11]
-
Ventilation: Ensure adequate ventilation in all areas where the compound is handled to minimize the concentration of any airborne particles.[10]
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing:
-
Perform all weighing operations within a ventilated enclosure.
-
Use dedicated spatulas and weighing papers.
-
Handle the compound gently to avoid generating dust.
-
-
Reconstitution:
-
If preparing a stock solution, add the solvent to the vial containing the compound slowly to avoid splashing.
-
Cap the vial securely before mixing.
-
-
Post-Handling:
-
Wipe down the work surface and any equipment used with an appropriate deactivating solution (if known) or a suitable solvent (e.g., 70% ethanol), followed by water.
-
Dispose of all contaminated materials as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, gowns, bench paper, weighing papers, and any unused compound should be collected in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused solutions and solvent rinses should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
Follow all local, state, and federal regulations for the disposal of hazardous waste.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JNJ-37654032 | TargetMol [targetmol.com]
- 4. JNJ-37654032 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 11. pharmtech.com [pharmtech.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
